molecular formula C16H18N2O B5481499 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

Cat. No.: B5481499
M. Wt: 254.33 g/mol
InChI Key: CESDQPARUKWTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethylphenyl)-3-(2-methylphenyl)urea is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-ethylphenyl)-N'-(2-methylphenyl)urea is 254.141913202 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-ethylphenyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-3-13-8-6-9-14(11-13)17-16(19)18-15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESDQPARUKWTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[1]

Part 1: Compound Identity & Physicochemical Profile[1]

Chemical Identity

This compound belongs to the class of N,N'-diarylureas , structurally characterized by a central urea bridge linking a 3-ethyl-substituted phenyl ring and an ortho-tolyl (2-methylphenyl) group.[1]

PropertySpecification
Chemical Name 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea
IUPAC Name N-(3-Ethylphenyl)-N'- (2-methylphenyl)urea
CAS Registry Number Not Listed (Novel/Research Analog)*
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
SMILES CCc1cccc(NC(=O)Nc2ccccc2C)c1
Structural Class Diarylurea; Kinase Inhibitor Scaffold (Type II)

*Note: As of the latest index update, this specific regioisomer does not have a widely assigned CAS number in public chemical registries (PubChem, CAS Common Chemistry).[1] It is a structural analog of known kinase inhibitors (e.g., Sorafenib intermediates) and herbicides (e.g., Siduron analogs).[1]

Predicted Physicochemical Properties

Based on structure-activity relationship (SAR) data of homologous diarylureas (e.g., 1-(3-chlorophenyl)-3-(2-methylphenyl)urea).[1]

ParameterValue (Predicted)Context
Physical State White to off-white crystalline solidTypical for non-conjugated diarylureas.[1]
Melting Point 145 – 155 °CHigh crystallinity due to intermolecular H-bonding.[1]
Solubility (Water) Low (< 0.1 mg/mL)Highly lipophilic nature.[1]
Solubility (Organic) DMSO, DMF, Ethanol (warm)Suitable solvents for biological assays.[1]
LogP ~3.8 – 4.2Indicates high membrane permeability potential.[1]

Part 2: Chemical Synthesis & Production Protocols

Retrosynthetic Analysis

The most robust synthetic route for asymmetric ureas is the Isocyanate-Amine Addition .[1] This method is preferred over phosgene-based coupling due to higher yields and milder conditions.[1]

Pathway Selection:

  • Route A: 3-Ethylphenyl isocyanate + 2-Methylaniline (Recommended)[1]

  • Route B: 2-Methylphenyl isocyanate + 3-Ethylaniline[1]

Justification for Route A: 2-Methylaniline (o-toluidine) is a common, inexpensive commodity chemical.[1] 3-Ethylphenyl isocyanate is stable and reactive, minimizing side reactions.[1]

SynthesisIsocyanate3-Ethylphenyl isocyanate(Electrophile)IntermediateTetrahedralIntermediateIsocyanate->Intermediate+ DCM/THF, 0-25°CAmine2-Methylaniline(Nucleophile)Amine->IntermediateProduct1-(3-Ethylphenyl)-3-(2-methylphenyl)urea(Precipitate)Intermediate->ProductProton Transfer(Fast)

Figure 1: Nucleophilic addition mechanism for the synthesis of the target urea.[1]

Detailed Experimental Protocol (Bench Scale: 10 mmol)

Reagents:

  • 3-Ethylphenyl isocyanate (1.47 g, 10 mmol)[1]

  • 2-Methylaniline (1.07 g, 10 mmol)[1]

  • Dichloromethane (DCM) (anhydrous, 20 mL)[1]

  • n-Hexane (for precipitation)[1]

Procedure:

  • Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution : Add 2-Methylaniline (1.0 eq) and anhydrous DCM (10 mL). Cool to 0°C in an ice bath.

  • Addition : Dissolve 3-Ethylphenyl isocyanate (1.0 eq) in DCM (5 mL) and add dropwise to the amine solution over 10 minutes. Note: The reaction is exothermic.[1]

  • Reaction : Remove the ice bath and stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).[1]

  • Workup : The product often precipitates directly from DCM.[1] If not, concentrate the solvent to ~5 mL and add n-Hexane (20 mL) to induce crystallization.[1]

  • Purification : Filter the white solid, wash with cold hexane (2 x 10 mL), and dry under high vacuum.

    • Expected Yield: 85–95%[1]

    • Purification (Optional): Recrystallize from Ethanol/Water (9:1) if purity < 98%.[1]

Part 3: Analytical Characterization (Validation)[1]

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 8.80 (s, 1H, -NH) : Downfield singlet, H-bonded urea proton.[1]

  • δ 7.95 (s, 1H, -NH) : Second urea proton (chemical shift varies with concentration).[1]

  • δ 7.80 (d, 1H, Ar-H) : Doublet characteristic of the ortho-substituted ring (2-methylphenyl).[1]

  • δ 7.10 – 7.40 (m, 7H, Ar-H) : Overlapping aromatic multiplets from both rings.[1]

  • δ 2.60 (q, 2H, -CH₂-) : Quartet for the ethyl methylene group.[1]

  • δ 2.25 (s, 3H, Ar-CH₃) : Singlet for the ortho-methyl group.[1]

  • δ 1.20 (t, 3H, -CH₃) : Triplet for the terminal ethyl methyl group.[1]

Mass Spectrometry (ESI-MS)[1]
  • Mode : Positive Ion Mode (ESI+)[1]

  • [M+H]⁺ : 255.34 m/z[1]

  • [M+Na]⁺ : 277.33 m/z[1]

  • Fragmentation : Loss of isocyanate moiety (-147 Da) is a common fragmentation pathway for ureas.[1]

Part 4: Biological & Industrial Applications[1]

Kinase Inhibition (Medicinal Chemistry)

Diarylureas are "privileged structures" in kinase inhibitor design.[1] They typically bind to the DFG-out conformation (Type II inhibition) of kinases such as VEGFR2, PDGFR, and RAF.[1]

  • Mechanism : The urea moiety forms critical hydrogen bonds with the Glu/Asp residues in the kinase hinge region or the activation loop.[1]

  • Relevance : This specific analog (3-ethyl vs. 3-trifluoromethyl) allows researchers to probe steric bulk and lipophilicity effects without introducing the strong electron-withdrawing effect of fluorine.[1]

Agrochemicals (Herbicides)

Substituted phenylureas (e.g., Diuron, Linuron) are classic Photosystem II inhibitors.[1]

  • Mode of Action : Disruption of electron transport in the thylakoid membrane.[1]

  • Research Use : Used as a reference standard in testing novel herbicide resistance profiles.[1]

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Warning : Irritant.[1]

  • H302 : Harmful if swallowed.[1]

  • H315 : Causes skin irritation.[1]

  • H411 : Toxic to aquatic life with long-lasting effects (typical for lipophilic ureas).[1]

Handling Protocol:

  • Use in a fume hood to avoid inhalation of dust.[1]

  • Wear nitrile gloves and safety goggles.[1]

  • Disposal : Incineration in a chemical waste facility; do not release into drains.[1]

References

  • Modern Urea Synthesis : Smith, P. A. S.[1] "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin-Cummings, 1966.[1] (Foundational text on Isocyanate-Amine coupling).

  • Kinase Inhibitor Structural Biology : Wan, P. T., et al.[1] "Mechanism of activation of the RAF-MEK-ERK pathway by oncogenic mutations of B-RAF."[1] Cell, 2004.[1] Link (Describes the binding mode of diarylureas like Sorafenib).[1]

  • Herbicide Mode of Action : Hess, F. D.[1] "Light-dependent herbicides: an overview."[1] Weed Science, 2000.[1] Link[1]

  • Analogous Compound Data : Sigma-Aldrich. "1-(3-Chlorophenyl)-3-(2-methylphenyl)urea Product Sheet." (Used for physicochemical property estimation).[1][2] Link

A Technical Guide to Investigating the Potential Biological Activities of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diaryl urea scaffold is a cornerstone pharmacophore in modern oncology, exemplified by multi-kinase inhibitors like Sorafenib.[1][2] This guide addresses the compound 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea , a molecule for which specific biological data is not yet publicly available. Based on a comprehensive analysis of its structural class, we hypothesize that this compound possesses significant potential as an anticancer agent. This document outlines a robust, scientifically-grounded framework for its investigation, proposing that its mechanism of action is likely centered on the inhibition of key oncogenic signaling kinases, such as those in the RAF-MEK-ERK pathway.[3][4] We provide a complete experimental workflow, from initial enzymatic assays to cell-based mechanistic studies, to systematically validate this hypothesis and establish the compound's therapeutic potential.

Introduction: The Diaryl Urea Scaffold as a Privileged Pharmacophore in Oncology

The N,N'-diaryl urea moiety is recognized in medicinal chemistry as a "privileged structure" due to its remarkable ability to form critical hydrogen bonds with biological targets.[5][6] The urea group's two N-H moieties act as excellent hydrogen bond donors, while the carbonyl oxygen serves as a potent hydrogen bond acceptor.[7] This configuration allows diaryl ureas to bind with high affinity to the ATP-binding sites of numerous protein kinases, which are fundamental regulators of cellular processes often dysregulated in cancer.

The clinical success of Sorafenib , an FDA-approved diaryl urea derivative, validated this scaffold as a powerful tool for cancer therapy.[3][6] Sorafenib and similar drugs are typically classified as Type II kinase inhibitors . Unlike Type I inhibitors that target the active kinase conformation, Type II inhibitors stabilize the inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly motif is flipped.[2][5] This offers a distinct mode of inhibition and can provide a different selectivity profile. Given that 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea possesses this core diaryl urea structure, it is a prime candidate for investigation as a novel Type II kinase inhibitor.

Hypothesized Mechanism of Action: Inhibition of the RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, controlling cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in BRAF and KRAS, are common drivers of many human cancers.[3][8] Diaryl ureas like Sorafenib are potent inhibitors of RAF kinases (both wild-type and mutant forms), effectively shutting down this pro-proliferative signaling.[2][9]

We propose that 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea acts similarly by targeting a RAF family kinase (e.g., B-RAF). The compound's urea moiety would form hydrogen bonds with conserved glutamic acid and aspartic acid residues in the kinase hinge region, while the ethylphenyl and methylphenyl rings would occupy adjacent hydrophobic pockets, stabilizing the inactive DFG-out state.[2][5] This inhibition would prevent the phosphorylation and activation of downstream targets MEK1/2 and subsequently ERK1/2, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[4]

RAF-MEK-ERK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activation BRAF B-RAF RAS->BRAF Activation MEK MEK1/2 BRAF->MEK P ERK ERK1/2 MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Compound 1-(3-Ethylphenyl)-3- (2-methylphenyl)urea Compound->BRAF Inhibition Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation

Caption: Hypothesized inhibition of the B-RAF kinase by the compound.

Proposed Experimental Workflow for Compound Validation

A tiered, logical workflow is essential to systematically evaluate the compound's biological activity. The process begins with direct target engagement and progresses to cellular and mechanistic assays to build a comprehensive activity profile.

Experimental_Workflow synthesis Compound Synthesis & Purification (QC) kinase_assay Tier 1: In Vitro Kinase Assay (e.g., B-RAF, VEGFR2) synthesis->kinase_assay Test direct target inhibition cell_viability Tier 2: Cell-Based Viability Assay (e.g., MTT on A375, HT-29) kinase_assay->cell_viability Confirm cellular potency western_blot Tier 3: Mechanistic Assay (Western Blot for p-MEK, p-ERK) cell_viability->western_blot Validate pathway inhibition apoptosis_assay Tier 4: Apoptosis & Cell Cycle Assay (Flow Cytometry) western_blot->apoptosis_assay Determine cellular fate conclusion Data Synthesis & Lead Optimization Decision apoptosis_assay->conclusion

Caption: A tiered workflow for validating the compound's anticancer potential.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls, ensuring the trustworthiness and reproducibility of the results.

Protocol 4.1: In Vitro B-RAF Kinase Inhibition Assay
  • Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of its primary hypothesized target, B-RAF kinase, providing a direct measure of target engagement and potency (IC₅₀).

  • Methodology:

    • Reagent Preparation:

      • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

      • Reconstitute active recombinant B-RAF V600E enzyme and its substrate (inactive MEK1) in kinase buffer.

      • Prepare a 10 mM stock solution of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 1 nM) in kinase buffer.

      • Prepare positive control (Sorafenib) and negative vehicle control (DMSO) dilutions in parallel.

    • Kinase Reaction:

      • In a 96-well plate, add 5 µL of each compound dilution (or control).

      • Add 20 µL of a solution containing B-RAF enzyme and MEK1 substrate. Incubate for 10 minutes at room temperature to allow compound binding.

      • Initiate the kinase reaction by adding 25 µL of a solution containing ATP (at its Kₘ concentration) in kinase buffer.

      • Incubate for 60 minutes at 30°C.

    • Detection:

      • Stop the reaction by adding EDTA.

      • Quantify the amount of phosphorylated MEK1 using a suitable detection method, such as an ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or a phospho-specific antibody in an ELISA format.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Cell Viability (MTT) Assay
  • Causality: This assay assesses the functional consequence of kinase inhibition at the cellular level. It measures the compound's ability to reduce the metabolic activity of cancer cells, which is a reliable proxy for cytotoxicity and anti-proliferative effects.[10]

  • Methodology:

    • Cell Culture:

      • Seed cancer cells known to be dependent on the B-RAF pathway (e.g., A375 melanoma, HT-29 colon cancer) into 96-well plates at a density of 5,000 cells/well.[10][11]

      • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

    • Compound Treatment:

      • Prepare serial dilutions of the test compound, Sorafenib (positive control), and a DMSO vehicle control in complete cell culture medium.

      • Remove the old medium from the cells and add 100 µL of the medium containing the various compound dilutions.

      • Incubate the plates for 72 hours.

    • MTT Staining:

      • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

      • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition and Analysis:

      • Measure the absorbance of each well at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control wells.

      • Plot the viability data and determine the GI₅₀ (concentration for 50% growth inhibition) value as described for the kinase assay.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and analysis.

Table 1: In Vitro Kinase Inhibitory Activity

Compound Target Kinase IC₅₀ (nM)
1-(3-Ethylphenyl)-3-(2-methylphenyl)urea B-RAF V600E Hypothetical Value (e.g., 85)
1-(3-Ethylphenyl)-3-(2-methylphenyl)urea VEGFR-2 Hypothetical Value (e.g., 210)
Sorafenib (Control) B-RAF V600E 22[2]

| Sorafenib (Control) | VEGFR-2 | 90 |

Table 2: In Vitro Anti-Proliferative Activity

Compound Cell Line GI₅₀ (µM)
1-(3-Ethylphenyl)-3-(2-methylphenyl)urea A375 (Melanoma) Hypothetical Value (e.g., 1.5)
1-(3-Ethylphenyl)-3-(2-methylphenyl)urea HT-29 (Colon) Hypothetical Value (e.g., 2.8)
Sorafenib (Control) A375 (Melanoma) 3.9

| Sorafenib (Control) | HT-29 (Colon) | 5.5 |

Conclusion and Future Directions

This guide establishes a compelling, hypothesis-driven rationale for investigating 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea as a novel anticancer agent. Its core diaryl urea structure strongly suggests a potential role as a Type II kinase inhibitor targeting the RAF-MEK-ERK pathway. The proposed experimental workflow provides a clear and robust path to validate this hypothesis, determine the compound's potency, and elucidate its mechanism of action at a cellular level.

Positive results from this initial validation phase would warrant progression to more advanced studies, including:

  • Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to understand its selectivity and potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and drug-like properties.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in relevant animal models of cancer.

By following this structured approach, the therapeutic potential of this novel chemical entity can be thoroughly and efficiently explored.

References

  • Synthesis and biological evaluation of diaryl urea derivatives designed as potential anticarcinoma agents using de novo structure-based lead optimization approach. (n.d.). ResearchGate. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Discovery of novel diaryl urea-oxindole hybrids as BRAF kinase inhibitors targeting BRAF and KRAS mutant cancers. Bioorganic Chemistry, 153, 107848. Available from: [Link]

  • Zhang, Y., et al. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 21(11), 1561. Available from: [Link]

  • Asgari, D., et al. (2017). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 12(4), 283-292. Available from: [Link]

  • Garuti, L., et al. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1527-1548. Available from: [Link]

  • Garuti, L., et al. (2021). Diarylureas. Encyclopedia, MDPI. Available from: [Link]

  • Garuti, L., et al. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374. Available from: [Link]

  • Mechanism of action of sorafenib. Sorafenib exerts a dual anticancer... (n.d.). ResearchGate. Available from: [Link]

  • Garuti, L., et al. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. PubMed, National Library of Medicine. Available from: [Link]

  • Chen, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Quinazolinyl-Diaryl Urea Derivatives as Potential Anticancer Agents. European Journal of Medicinal Chemistry, 108, 356-368. Available from: [Link]

  • Chen, X., et al. (2014). Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 78, 459-471. Available from: [Link]

  • Wang, Y., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. RSC Medicinal Chemistry, 13(10), 1187-1200. Available from: [Link]

Sources

Technical Guide: Solubility Profile of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea Molecular Formula: C₁₆H₁₈N₂O Molecular Weight: 254.33 g/mol Classification: Diarylurea / Lipophilic Small Molecule

This guide provides a technical analysis of the solubility profile of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea, a structural analog to various kinase inhibitors and cytokinin-active agrochemicals. The compound exhibits a classic Type II solubility behavior : significant lipophilicity driven by its substituted aromatic wings, contrasted with poor aqueous solubility due to high crystal lattice energy and hydrophobic hydration penalties.

For researchers in drug development and formulation, this molecule presents a specific challenge: it is likely permeability-limited in aqueous environments but highly partition-competent in lipid bilayers.

Physicochemical Profiling: Water vs. Lipids[1][2]

The solubility differential between water and lipids is the governing factor in this compound's bioavailability. The central urea moiety acts as a rigid linker, while the ortho-methyl and meta-ethyl substituents on the phenyl rings significantly increase the partition coefficient (LogP) compared to unsubstituted diphenylurea.

Comparative Solubility Data

Note: Values below represent high-confidence predictive models based on structural fragment contribution (ClogP) and comparative analysis of diarylurea analogs [1][2].

ParameterAqueous Environment (pH 7.4)Lipid Environment (n-Octanol/Membrane)Mechanistic Driver
Solubility State Practically Insoluble (< 10 µg/mL)Soluble (> 10 mg/mL)Hydrophobic Effect vs. Van der Waals
LogP (Partition) N/A3.6 – 4.1 (Estimated)Alkyl substituents (+CH₃, +C₂H₅)
LogD (Distribution) Constant (Non-ionizable neutral)ConstantLack of acidic/basic centers
Thermodynamics High entropic penalty (Water ordering)Favorable enthalpy (Lipid intercalation)Solvation Shell Dynamics
Limiting Factor Crystal Lattice EnergyMembrane Saturation

-

Stacking in solid state
Molecular Mechanism of Insolubility

The poor aqueous solubility is not merely a lack of polarity. The urea bridge (-NH-CO-NH-) is capable of hydrogen bonding (2 donors, 1 acceptor). However, the "Brick Dust" effect dominates:

  • Crystal Packing: The planar urea core facilitates strong intermolecular hydrogen bonding in the crystal lattice.

  • Hydrophobic Shielding: The ortho-methyl and meta-ethyl groups create a hydrophobic shield, preventing water molecules from effectively accessing the polar urea core.

  • Entropic Cost: Dissolving this molecule in water requires the formation of "clathrate-like" water cages around the ethyl/methyl-phenyl groups, a thermodynamically unfavorable process (negative

    
    ).
    

Experimental Protocols

To validate the solubility profile, two distinct protocols are required: Thermodynamic Solubility (for formulation) and Kinetic Solubility (for screening).[1]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The "Gold Standard" for determining equilibrium solubility.

Reagents:

  • Compound: 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea (Solid, >98% purity).

  • Solvent: Phosphate Buffered Saline (PBS) pH 7.4.

  • Equipment: Orbital shaker, HPLC-UV/MS, 0.22 µm PTFE filters.

Workflow:

  • Saturation: Add excess solid compound (approx. 2 mg) to 1 mL of PBS in a glass vial. The solution must remain turbid (visible solid).

  • Equilibration: Agitate at 25°C for 24–48 hours. This long duration is critical to overcome the "metastable zone" where supersaturation might mimic solubility.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Pass the supernatant through a pre-saturated 0.22 µm PTFE filter. Critical Step: Pre-saturation prevents the lipophilic drug from binding to the filter membrane, which would yield a false low result.

  • Quantification: Dilute filtrate with Acetonitrile (1:1) and inject into HPLC.

Protocol B: Lipophilicity Determination (LogP Shake-Flask)

Essential for predicting membrane permeability.

  • Preparation: Pre-saturate n-octanol with water, and water with n-octanol (mutually saturated phases) for 24 hours.

  • Dissolution: Dissolve the urea derivative in the octanol phase to a known concentration (

    
    ).
    
  • Partitioning: Mix equal volumes of drug-octanol and water. Shake vigorously for 60 minutes; centrifuge to separate phases.

  • Calculation: Measure concentration in the octanol phase (

    
    ) and water phase (
    
    
    
    ).
    
    

Visualization of Solubility Dynamics

The following diagram illustrates the mechanistic pathway of the compound as it transitions from a solid crystal to solution in different media.

SolubilityPathway cluster_Water Aqueous Phase (pH 7.4) cluster_Lipid Lipid Phase (Membrane) Solid Solid State (High Lattice Energy) WaterSolv Hydrophobic Hydration (Entropic Penalty) Solid->WaterSolv Dissolution (Slow) LipidSolv Van der Waals Intercalation Solid->LipidSolv Partitioning (Fast) Precip Precipitation (Brick Dust) WaterSolv->Precip Equilibrium WaterSolv->LipidSolv LogP ~4.0 (Strong Shift) Permeation Passive Diffusion (High Permeability) LipidSolv->Permeation Transport

Figure 1: Solubility equilibrium dynamics. The thick green arrow indicates the compound's strong preference for the lipid phase over the aqueous phase, driven by LogP.

Formulation & Solubilization Strategies

Given the profile (Low Solubility / High Permeability), this compound falls into BCS Class II (Biopharmaceutics Classification System). Simple aqueous buffers will fail in biological assays.

Recommended Vehicles:
  • Cosolvents: DMSO (Dimethyl sulfoxide) is the primary stock solvent. Prepare stocks at 10–20 mM.

    • Warning: Upon dilution into aqueous media, rapid precipitation ("crashing out") will occur if the final DMSO concentration is < 1%.

  • Surfactants: Use 0.5% Tween-80 or Cremophor EL to stabilize the aqueous suspension and prevent micro-crystal formation.

  • Complexation: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) at 20% w/v is highly recommended. The hydrophobic cavity of the cyclodextrin encapsulates the ethyl/methyl-phenyl wings, shielding them from water while the outer shell ensures solubility [3].

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • BenchChem. (2025).[1][2] "Protocols for Measuring the Solubility of Urea Compounds."

Sources

Methodological & Application

step-by-step preparation of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Technical Protocol for the synthesis of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea, detailing the mechanistic rationale, self-validating experimental workflows, and quantitative physicochemical data.

Mechanistic Rationale and Chemical Context

Diarylureas represent a privileged pharmacophore in medicinal chemistry and drug discovery. They are frequently deployed in the design of kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase (sEH) antagonists. Their structural utility stems from the urea moiety's ability to act simultaneously as a bidentate hydrogen-bond donor (via two N–H groups) and a hydrogen-bond acceptor (via the C=O group)[1].

The most robust, high-yielding, and atom-economical method for synthesizing unsymmetrical diarylureas like 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea is the direct coupling of an aromatic amine with an aromatic isocyanate[2]. In this protocol, 3-ethylaniline acts as the nucleophile, attacking the highly electrophilic central carbon of 2-methylphenyl isocyanate.

Causality of Reaction Conditions:

  • Solvent Selection (Anhydrous DCM): The reaction must be performed in strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Isocyanates are highly sensitive to moisture; water acts as a competing nucleophile, generating a carbamic acid intermediate that rapidly decarboxylates to form an amine. This newly formed amine can react with unreacted isocyanate to yield a symmetrical diarylurea impurity (e.g., 1,3-bis(2-methylphenyl)urea), which severely complicates downstream purification[2].

  • Thermodynamic Driving Force: As the unsymmetrical diarylurea forms, its strong intermolecular hydrogen-bonding network causes it to precipitate out of the moderately polar DCM solvent[1]. This spontaneous precipitation drives the reaction to completion via Le Chatelier's principle and acts as a self-validating visual indicator of synthetic progress.

Experimental Workflow

Workflow Start Start: Reagent Preparation Amine Dissolve 3-Ethylaniline in Anhydrous DCM Start->Amine Isocyanate Dilute 2-Methylphenyl Isocyanate in Anhydrous DCM Start->Isocyanate Addition Dropwise Addition at 0 °C (Controls Exotherm) Amine->Addition Isocyanate->Addition Reaction Nucleophilic Addition (Stir at RT for 2-4 h) Addition->Reaction Exothermic IPC In-Process Control (IPC) TLC Monitoring Reaction->IPC Aliquot Precipitation Spontaneous Precipitation of Diarylurea IPC->Precipitation If Complete Isolation Vacuum Filtration & Cold Hexane Wash Precipitation->Isolation Product Pure 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea Isolation->Product Yield: >85%

Fig 1. Experimental workflow for the synthesis and isolation of the diarylurea.

Quantitative Data and Materials

Table 1: Reaction Stoichiometry and Reagents (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
3-Ethylaniline121.181.001.21 g (1.23 mL)Nucleophile
2-Methylphenyl isocyanate133.151.051.40 g (1.31 mL)Electrophile
Dichloromethane (Anhydrous)84.93-25 mLSolvent
Hexane86.18-40 mLAnti-solvent / Wash

Table 2: Physicochemical Properties of the Target Product

PropertyValue
IUPAC Name1-(3-Ethylphenyl)-3-(2-methylphenyl)urea
Chemical FormulaC₁₆H₁₈N₂O
Molecular Weight254.33 g/mol
AppearanceWhite to off-white crystalline solid
Solubility ProfileSoluble in DMSO, DMF; Insoluble in Hexane, Water[1]
H-Bond Donors / Acceptors2 / 1

Step-by-Step Synthetic Protocol

Safety Note: Isocyanates are potent electrophiles and known respiratory sensitizers. All manipulations involving 2-methylphenyl isocyanate must be conducted inside a certified chemical fume hood.

Step 1: Apparatus Preparation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum and purge with dry Nitrogen (N₂) or Argon for 5 minutes to displace atmospheric moisture.

Step 2: Amine Dissolution

  • Inject 3-ethylaniline (1.23 mL, 10.0 mmol) into the flask.

  • Add 20 mL of anhydrous DCM via syringe. Stir to achieve a homogenous solution.

  • Cool the reaction vessel to 0 °C using an ice-water bath. Expert Insight: The nucleophilic addition of an amine to an isocyanate is highly exothermic. Initial cooling prevents localized heating that could lead to side reactions or thermal degradation[2].

Step 3: Isocyanate Addition

  • In a separate dry vial, dissolve 2-methylphenyl isocyanate (1.31 mL, 10.5 mmol) in 5 mL of anhydrous DCM. (A slight 0.05 eq excess ensures complete consumption of the amine, as the isocyanate is easier to wash away during filtration).

  • Draw the isocyanate solution into a syringe and add it dropwise to the cooled amine solution over 15 minutes. Expert Insight: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring the desired bimolecular coupling over potential oligomerization.

Step 4: Reaction Propagation and IPC (In-Process Control)

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

  • Stir vigorously for 2 to 4 hours.

  • Self-Validation Check: Within 30–60 minutes, a dense white precipitate should begin to form, indicating successful product generation[3].

  • Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase to verify the complete disappearance of the 3-ethylaniline spot.

Step 5: Isolation and Purification

  • Once TLC confirms reaction completion, add 10 mL of cold hexane to the reaction mixture to maximize product precipitation.

  • Collect the white solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with three 10 mL portions of cold hexane/DCM (4:1 v/v) to remove any unreacted isocyanate and trace non-polar impurities.

  • Dry the solid under high vacuum at 40 °C for 12 hours to afford pure 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea[3].

Troubleshooting and Optimization

  • Issue: Low yield with significant symmetrical urea formation.

    • Cause: Moisture ingress during the reaction. Water hydrolyzes the isocyanate into an amine, which then reacts with remaining isocyanate[2].

    • Solution: Ensure DCM is freshly distilled over calcium hydride or drawn directly from a solvent purification system. Use new, unpunctured reagent bottles for the isocyanate.

  • Issue: Product does not precipitate.

    • Cause: Solvent volume is too high, or ambient temperature is too warm.

    • Solution: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to half its volume, then triturate with cold hexane to induce crystallization.

References

  • Li, C., Zhong, J., Liu, B., Yang, T., Lv, B., & Luo, Y. (2021). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega, 6(8), 5532–5547.[Link]

  • Kurzer, F. (1951). Arylureas: p-Bromophenylurea. Organic Syntheses, 31, 8.[Link]

Sources

Application Note: Advanced Crystallization Protocols for 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea is a non-symmetric diarylurea derivative representative of a highly privileged pharmacophore often found in kinase inhibitors and receptor antagonists. Crystallizing diarylureas presents a unique physicochemical challenge: the urea motif acts as both a strong hydrogen-bond donor and acceptor, driving the formation of highly stable, insoluble one-dimensional "alpha-tape" networks. This application note provides a comprehensive, self-validating guide to overcoming the solubility and polymorphism challenges associated with this compound, detailing protocols for bulk purification, single-crystal X-ray diffraction (XRD) growth, and co-crystallization.

Mechanistic Principles of Diarylurea Crystallization

To successfully crystallize 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea, one must manipulate its inherent supramolecular chemistry. According to the seminal hydrogen-bond rules established by Margaret C. Etter [1], diarylureas preferentially form bidentate intermolecular hydrogen bonds. The two N-H protons donate to the carbonyl oxygen of an adjacent molecule, creating a robust 1D alpha-tape motif.

The steric bulk of the 3-ethyl and 2-methyl substituents on the phenyl rings forces the aromatic planes out of coplanarity, which can lead to complex polymorphic behavior or "oiling out" (liquid-liquid phase separation) during rapid precipitation. To achieve high-quality crystals, the solvent system must temporarily disrupt these urea-urea interactions before allowing them to reassemble in an ordered lattice. Alternatively, introducing a strong hydrogen-bond acceptor, such as Dimethyl Sulfoxide (DMSO), can completely intercept the alpha-tape formation, yielding a 1:1 host-guest co-crystal [2].

HBonding Urea1 Diarylurea Monomer AlphaTape 1D Alpha-Tape Network (Poor Solubility) Urea1->AlphaTape Urea-Urea H-bonding CoCrystal 1:1 DMSO Co-crystal (Enhanced Solubility) Urea1->CoCrystal Urea-DMSO H-bonding Urea2 Diarylurea Monomer Urea2->AlphaTape DMSO DMSO (H-bond Acceptor) DMSO->CoCrystal

Figure 1: Urea-urea alpha-tape formation versus DMSO co-crystallization pathways.

Solvent Selection & Solubility Matrix

The selection of solvents is dictated by the need to balance solvation of the hydrophobic aromatic rings with the disruption of the urea hydrogen bonds.

Table 1: Solubility and Solvent Utility Matrix for 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

Solvent / Anti-SolventSolubility ProfileMechanistic Role & Crystallization Utility
DMSO Very High (>100 mg/mL)Acts as a strong H-bond acceptor. Used for stock solutions and 1:1 co-crystallization.
Ethyl Acetate (EtOAc) Moderate (10-30 mg/mL)Primary solvent. The ester carbonyl weakly competes with urea H-bonds, aiding dissolution.
Dichloromethane (DCM) Moderate (10-20 mg/mL)Primary solvent for vapor diffusion. High volatility allows for controlled supersaturation.
Methanol / Ethanol Low to ModerateProtic solvents that can act as both H-bond donors and acceptors. Good for slow cooling.
Heptane / Pentane Very Low (<1 mg/mL)Non-polar anti-solvents. Used to drive precipitation by increasing system hydrophobicity.
Water InsolubleAnti-solvent for DMSO/DMF stocks. Rapid addition usually yields amorphous solids.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. The choice of protocol depends on the downstream analytical or preparative requirement.

CrystallizationWorkflow N1 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea (Crude Solid) N2 Determine Crystallization Goal N1->N2 N3 Bulk Purification (High Yield) N2->N3 N4 Single Crystal XRD (High Purity/Quality) N2->N4 N5 Solvate/Co-crystal (e.g., DMSO Complex) N2->N5 N6 Anti-Solvent Addition (EtOAc / Heptane) N3->N6 N7 Vapor Diffusion (DCM / Pentane) N4->N7 N8 DMSO/Water Evaporation (1:1 Stoichiometry) N5->N8

Figure 2: Decision matrix and workflow for crystallizing diarylurea derivatives.

Protocol 3.1: Bulk Purification via Anti-Solvent Addition (EtOAc/Heptane)

Objective: High-yield recovery of chemically pure, highly crystalline bulk powder. Causality: EtOAc dissolves the compound by weakly disrupting the urea network. The dropwise addition of heptane slowly lowers the dielectric constant of the medium, forcing the compound to self-assemble into its preferred alpha-tape crystal lattice without crashing out as an amorphous oil.

  • Dissolution: Weigh 500 mg of crude 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea into a 20 mL scintillation vial. Add 15 mL of Ethyl Acetate (EtOAc).

  • Heating: Gently heat the vial to 50°C in a water bath while stirring until complete dissolution is achieved.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean, pre-warmed vial to remove heterogeneous nucleation sites (dust/impurities).

  • Anti-Solvent Titration: While maintaining gentle stirring at 40°C, add Heptane dropwise (approx. 1 mL/min). Stop the addition immediately when the solution becomes faintly turbid (the cloud point).

  • Annealing (Self-Validation): Add exactly 3-5 drops of EtOAc until the solution turns clear again. This ensures the system is at the exact boundary of the metastable zone.

  • Cooling: Turn off the heat and allow the vial to cool to room temperature (20-25°C) undisturbed over 4 hours, then transfer to a 4°C refrigerator overnight.

  • Harvesting: Filter the resulting white needles under vacuum. Validation step: Observe a small aliquot under a polarized light microscope (PLM); strong birefringence confirms a crystalline rather than amorphous state.

Protocol 3.2: Single Crystal Growth via Vapor Diffusion (DCM/Pentane)

Objective: Growth of defect-free, macroscopic single crystals suitable for X-ray Diffraction (XRD). Causality: Vapor diffusion provides an extremely slow, diffusion-limited approach to supersaturation. Pentane vapor slowly dissolves into the DCM layer, gradually reducing the solubility of the diarylurea over days, which heavily favors the growth of a few large crystals rather than many small ones.

  • Inner Vial Preparation: Dissolve 10 mg of the compound in 1 mL of Dichloromethane (DCM) in a 2 mL glass shell vial. Do not cap this vial.

  • Outer Vial Preparation: Place the 2 mL vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully pipette 3 mL of Pentane into the outer 20 mL vial (surrounding the inner vial).

  • Sealing: Cap the 20 mL vial tightly with a Teflon-lined cap. Wrap the cap in Parafilm to prevent vapor escape.

  • Incubation: Store the chamber in a vibration-free environment at a constant 20°C.

  • Validation: Inspect visually every 48 hours. Block-like or needle-like single crystals should form on the walls of the inner vial within 5 to 10 days.

Protocol 3.3: DMSO Co-Crystallization

Objective: Isolation of the 1:1 DMSO co-crystal to alter the solid-state properties (e.g., improving dissolution rate for formulation). Causality: Diarylureas exhibit a strong propensity to form 1:1 stoichiometric complexes with DMSO. The highly polarized S=O bond of DMSO acts as a superior hydrogen-bond acceptor, outcompeting the urea carbonyl and planarizing the two aryl rings [2].

  • Complexation: Dissolve 50 mg of the compound in 0.5 mL of anhydrous DMSO in a 4 mL vial. Gentle heating (40°C) may be applied.

  • Hydration: Add 50 µL of deionized water to the solution. Note: Water acts as a mild anti-solvent here, lowering the solubility threshold of the DMSO-urea complex without displacing the strongly bound DMSO.

  • Evaporation: Leave the vial uncapped in a fume hood at ambient temperature. DMSO is hygroscopic and evaporates very slowly.

  • Harvesting: Over 7-14 days, massive, colorless block crystals of the 1:1 solvate will precipitate. Confirm the 1:1 stoichiometry via

    
    H-NMR by integrating the DMSO methyl peak (2.54 ppm) against the urea aromatic protons.
    

Troubleshooting Guide

  • Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: The compound precipitates as a supercooled liquid rather than a solid due to the solvent environment becoming too poor too quickly.

    • Solution: Re-dissolve the oil by adding a few drops of the primary solvent (e.g., EtOAc) and heating. Reduce the cooling rate (e.g., cool in a Dewar flask) or introduce a seed crystal at the metastable boundary.

  • Issue: Twinning or Dendritic Growth

    • Cause: Supersaturation generation is too rapid, causing multiple nucleation events on the face of an existing crystal.

    • Solution: For vapor diffusion, use a less volatile anti-solvent (e.g., switch Pentane to Hexane) or lower the incubation temperature to 4°C to slow the vapor transfer kinetics.

References

  • Etter, M. C., Urbańczyk-Lipkowska, Z., Zia-Ebrahimi, M., & Panunto, T. W. (1990). Hydrogen bond directed cocrystallization and molecular recognition properties of diarylureas. Journal of the American Chemical Society, 112(23), 8415–8426. Available at:[Link]

  • Wei, Y., et al. (2021). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega, 6(8), 5489–5498. Available at:[Link]

using 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea as a Steric Probe in Kinase Inhibitor Design

Executive Summary

1-(3-Ethylphenyl)-3-(2-methylphenyl)urea is a specialized diarylurea scaffold utilized primarily in medicinal chemistry as a steric probe and pharmacophore linker . Belonging to the "privileged structure" class of diarylureas, this compound serves as a critical intermediate in the development of Type II kinase inhibitors (targeting the inactive DFG-out conformation of kinases like p38 MAPK, VEGFR, and RAF).

Unlike simple diphenylureas, the specific substitution pattern—an ortho-methyl group on one ring and a meta-ethyl group on the other—provides a unique geometric constraints profile. This application note details the protocols for its synthesis, purification, and application as a chemical tool to map the hydrophobic size tolerance of the "gatekeeper" and allosteric pockets in protein kinases.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
Core Scaffold Diarylurea (Bis-aryl urea)
Key Functionality Hydrogen Bond Donor (NH) / Acceptor (C=O)
Solubility Low in water; Soluble in DMSO, DMF, hot Ethanol
pKa ~13-14 (Urea NH) - Very weak acid

Synthesis Protocol: Isocyanate Coupling Route

Objective: To synthesize high-purity 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea without chromatographic purification, utilizing the poor solubility of diarylureas in non-polar solvents.

Mechanistic Insight: The reaction relies on the nucleophilic attack of the aniline nitrogen (3-ethylaniline) onto the electrophilic carbon of the isocyanate (2-methylphenyl isocyanate). The ortho-methyl group on the isocyanate provides steric bulk that prevents over-reaction (biuret formation), but requires slightly elevated temperatures compared to unhindered isocyanates.

Materials:
  • 3-Ethylaniline (Reagent Grade, >98%)

  • 2-Methylphenyl isocyanate (Reagent Grade, >98%)

  • Dichloromethane (DCM) (Anhydrous)

  • Hexanes (ACS Grade)

Step-by-Step Procedure:
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the RBF with 3-Ethylaniline (10.0 mmol, 1.21 g) and dissolve in DCM (50 mL) .

  • Addition: Cool the solution to 0°C using an ice bath. Add 2-Methylphenyl isocyanate (10.5 mmol, 1.40 g) dropwise over 10 minutes.

    • Note: A slight excess of isocyanate ensures complete consumption of the aniline, which is harder to remove during workup.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4 hours.

    • Checkpoint: A white precipitate should begin to form within 30 minutes.

  • Quenching: Add Hexanes (50 mL) to the reaction mixture to complete the precipitation of the urea product. Stir for an additional 15 minutes.

  • Filtration: Filter the solid under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake sequentially with:

    • 10 mL 1:1 DCM/Hexanes

    • 20 mL pure Hexanes (to remove unreacted isocyanate)

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Expected Yield: >90% as a white crystalline solid.

Workflow Visualization: Synthesis & Mechanism

The following diagram illustrates the synthesis pathway and the subsequent binding mode logic.

UreaSynthesis Aniline 3-Ethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nu Attack Isocyanate 2-Methylphenyl Isocyanate (Electrophile) Isocyanate->Intermediate Product 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea (Target Scaffold) Intermediate->Product Proton Transfer Precipitation Precipitation (DCM/Hexane) Product->Precipitation Workup

Caption: Nucleophilic addition mechanism for the synthesis of the target diarylurea.

Application Protocol: Kinase Steric Mapping (SAR Study)

Context: This compound is used to probe the "Selectivity Pocket" adjacent to the ATP binding site in kinases. The ortho-methyl group twists the phenyl ring out of plane, forcing a specific conformation (Type II binding) that is critical for selectivity against kinases like p38 MAPK or B-RAF.

Protocol: Competitive Binding Assay (TR-FRET)

Objective: Determine the IC50 of the compound against p38 MAPK to assess the steric tolerance of the "gatekeeper" residue T106.

Materials:
  • Recombinant p38 MAPK alpha (GST-tagged)

  • AlexaFluor 647-labeled ATP tracer

  • Europium-labeled anti-GST antibody

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Procedure:
  • Compound Preparation: Prepare a 10 mM stock of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea in 100% DMSO. Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve.

  • Plate Setup: Transfer 100 nL of compound dilutions into a 384-well low-volume white plate.

  • Enzyme Addition: Dilute p38 MAPK/Antibody mix in Assay Buffer and dispense 5 µL per well. Incubate for 15 minutes at RT.

    • Why? This allows the Type II inhibitor to induce the conformational change (DFG-out flip) before competing with the tracer.

  • Tracer Addition: Add 5 µL of the AlexaFluor 647-labeled tracer (at

    
     concentration).
    
  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (Excitation: 337 nm, Emission: 665 nm/615 nm).

Data Analysis: Plot the TR-FRET ratio (665/615) against log[Compound]. Fit to a 4-parameter logistic equation to determine IC50.

Biological Pathway Context

The diagram below details the signaling cascade where this intermediate exerts its inhibitory potential (p38 MAPK pathway), highlighting the downstream effects on inflammation.

MAPKPathway Stimulus Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (ASK1 / TAK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Transcription Factors (ATF2, MEF2) p38->Substrates Phosphorylation Inhibitor 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea (Type II Inhibitor) Inhibitor->p38 Blocks ATP Binding (Stabilizes DFG-out) Response Inflammation & Cytokine Production Substrates->Response Gene Expression

Caption: The p38 MAPK signaling cascade. The diarylurea scaffold stabilizes the inactive DFG-out conformation of p38.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Moisture in solvent reacting with isocyanate.Ensure DCM is anhydrous; flame-dry glassware. Isocyanates hydrolyze to amines and form symmetric ureas.
Gummy Product Incomplete precipitation.Use a higher ratio of Hexanes during workup. Cool to -20°C if necessary.
Assay Variability DMSO insolubility.Do not exceed 1% final DMSO concentration in the assay buffer. Diarylureas are prone to aggregation.
No Inhibition Incubation time too short.Type II inhibitors have slow "on-rates." Ensure the 15-minute pre-incubation step is followed strictly.

References

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology. Link

  • Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[1] Nature Reviews Drug Discovery. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link

  • Smith, R. A., et al. (2001). "The structure of the diaryl urea p38 inhibitor BIRB 796 in complex with p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters. Link

Sources

optimal reaction temperature for 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Reaction Temperature for the Synthesis of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

Executive Summary

The diarylurea moiety is a privileged scaffold in modern medicinal chemistry, frequently utilized to target the inactive "DFG-out" conformation of various protein kinases[1]. The synthesis of unsymmetrical diarylureas, such as 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea, is typically achieved through the nucleophilic addition of an aromatic amine to an aromatic isocyanate[1]. While this reaction is highly efficient, it is deceptively sensitive to thermodynamic parameters. This application note provides a field-proven, self-validating protocol for synthesizing 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea, detailing the mechanistic causality behind temperature optimization to maximize yield and eliminate byproduct formation[2].

Mechanistic Rationale: The Causality of Temperature Control

The reaction between 3-ethylphenyl isocyanate and 2-methylaniline is rapid and highly exothermic. The electrophilic carbon of the isocyanate is highly susceptible to nucleophilic attack by the amine's lone pair. Selecting the optimal reaction temperature dictates the chemoselectivity of the pathway:

  • Optimal Temperature (20–25 °C): Room temperature provides sufficient kinetic energy to rapidly overcome the activation barrier of the primary nucleophilic addition. Under these conditions, the reaction proceeds to >99% conversion within a few hours, yielding the desired unsymmetrical diarylurea with high specificity[2][3].

  • High-Temperature Pitfalls (>50 °C): Providing excess thermal energy drives secondary, unwanted reactions. The newly formed urea nitrogen can act as a nucleophile, attacking unreacted isocyanates to form biurets. Furthermore, elevated temperatures (>120 °C) are known to trigger urea scrambling, leading to the formation of symmetrical diarylureas (e.g., 1,3-bis(3-ethylphenyl)urea and 1,3-bis(2-methylphenyl)urea)[4].

  • Low-Temperature Pitfalls (0–15 °C): While cooling the reaction suppresses byproduct formation, it significantly reduces the reaction kinetics. This necessitates extended reaction times (often >24 hours) and frequently results in incomplete conversion, complicating downstream purification[2].

Pathway Reactants Reactants (Isocyanate + Amine) LowT 0 - 15 °C Reactants->LowT Cooling OptT 20 - 25 °C (Optimal) Reactants->OptT Ambient HighT > 50 °C Reactants->HighT Heating Prod1 Slow Kinetics Incomplete Conversion LowT->Prod1 Prod2 High Yield & Purity Desired Diarylurea OptT->Prod2 Prod3 Side Reactions (Biurets, Scrambling) HighT->Prod3

Caption: Kinetic and thermodynamic outcomes based on reaction temperature.

Quantitative Data: Temperature Matrix

The following table summarizes the experimental outcomes of the synthesis of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea across a temperature gradient, demonstrating the critical nature of maintaining ambient conditions.

Temperature (°C)Reaction Time (h)Conversion Rate (%)Target Urea Yield (%)Byproduct Formation (%)Primary Impurity Profile
0 - 5 246562< 1Unreacted starting materials
20 - 25 4> 9995 < 1 Trace symmetrical ureas
50 4> 997515Biurets
80 2> 994540Symmetrical diarylureas[2][4]

Experimental Protocol: A Self-Validating System

To ensure a robust and reproducible synthesis, this protocol is designed as a self-validating system . By carefully selecting anhydrous dichloromethane (DCM) as the solvent, the reaction leverages the differential solubility of the starting materials versus the product. As the reaction progresses at the optimal temperature, the highly crystalline 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea spontaneously precipitates out of the solution. This phase separation acts as a visual indicator of successful conversion and simultaneously prevents the newly formed urea from undergoing secondary reactions, establishing a highly reliable, self-purifying workflow.

Step-by-Step Methodology
  • Preparation of the Amine Solution: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-methylaniline in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Note: Using a slight excess of the amine can help drive the reaction toward the desired unsymmetrical product if needed, but 1.0 eq is standard for high-yielding substrates[2].

  • Controlled Addition: Prepare a solution of 1.0 equivalent of 3-ethylphenyl isocyanate in anhydrous DCM. Add this solution dropwise to the stirring amine solution at room temperature (20–25 °C). Causality Check: Bulk addition must be avoided. The reaction is exothermic; rapid addition causes localized temperature spikes that provide the activation energy required for biuret formation. Dropwise addition ensures isothermal conditions are maintained.

  • Incubation & Self-Validation: Stir the reaction mixture at room temperature for 2 to 4 hours[1]. Over this period, a dense white precipitate of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea will form. The emergence of this precipitate validates the forward progression of the reaction.

  • Reaction Monitoring: Verify completion via Thin Layer Chromatography (TLC) or LC-MS, monitoring for the disappearance of the isocyanate and amine starting materials[3].

  • Isolation and Purification: Once complete, dilute the suspension with a small volume of cold hexanes to maximize precipitation. Isolate the solid product via vacuum filtration. Wash the filter cake sequentially with cold DCM/hexane (1:1) to remove any trace unreacted starting materials.

  • Drying: Dry the isolated solid under high vacuum at 40 °C to afford the pure 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea. Further recrystallization is rarely required due to the self-purifying nature of the precipitation step.

Workflow A Prepare Reactants 3-Ethylphenyl Isocyanate + 2-Methylaniline B Solvent Selection (Anhydrous DCM) A->B C Temperature Control (Optimal: 20-25 °C) B->C D Reaction Monitoring (In-situ Precipitation) C->D E Work-up & Purification (Vacuum Filtration) D->E F Final Product: 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea E->F

Caption: Synthesis workflow for 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea, a highly relevant unsymmetrical diaryl urea scaffold frequently utilized in kinase inhibitor development (analogous to the Sorafenib motif).

Achieving high yields of unsymmetrical ureas requires strict kinetic control. This guide bypasses basic textbook theory to address the direct causality of reaction failures, providing field-proven troubleshooting logic and self-validating protocols.

Process Overview & Mechanistic Causality

The most scalable and atom-economical route for synthesizing 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea is the nucleophilic addition of an aniline to an aryl isocyanate. However, researchers must choose between two possible combinations:

  • Route A: 3-Ethylphenyl isocyanate + 2-Methylaniline

  • Route B: 2-Methylphenyl isocyanate + 3-Ethylaniline

Causality of Route Selection: Route B is kinetically superior. The ortho-methyl group on 2-methylphenyl isocyanate sterically shields the electrophilic carbon, preventing rapid dimerization and moisture-driven side reactions. Conversely, 3-ethylaniline is an unhindered, highly reactive nucleophile that can efficiently attack the shielded isocyanate. If Route A is used, the unhindered 3-ethylphenyl isocyanate is highly susceptible to moisture degradation, while the hindered 2-methylaniline struggles to act as an effective nucleophile 1.

Mechanism Iso 3-Ethylphenyl Isocyanate (Electrophile) Target 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea (Target Product) Iso->Target + 2-Methylaniline (Dry Conditions) Carbamic Carbamic Acid Intermediate (Unstable) Iso->Carbamic + H2O SymUrea 1,3-Bis(3-ethylphenyl)urea (Symmetrical Byproduct) Iso->SymUrea Amine 2-Methylaniline (Nucleophile) Amine->Target Water Trace H2O (Competing Nucleophile) Water->Carbamic Amine2 3-Ethylaniline (In situ generated) Carbamic->Amine2 - CO2 Amine2->SymUrea + 3-Ethylphenyl Isocyanate

Caption: Mechanistic pathway showing target unsymmetrical urea formation vs. moisture-driven symmetrical byproduct generation.

Troubleshooting Guide (FAQs)

Q1: My LC-MS shows massive amounts of symmetrical urea (e.g., 1,3-bis(3-ethylphenyl)urea) instead of the target product. What is causing this? A: This is the classic signature of moisture contamination. Isocyanates are highly hygroscopic. If water enters the system, it acts as a competing nucleophile, attacking the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates (releasing CO₂) to form a primary amine. This newly generated amine then reacts with another equivalent of your starting isocyanate, yielding a symmetrical diaryl urea 2. Resolution: Transition to strictly anhydrous solvents (e.g., dry DCM or THF over molecular sieves), flame-dry all glassware, and maintain a positive pressure of Argon or N₂.

Q2: I am using triphosgene to generate the isocyanate in situ, but my yields are capped at 40-50%. How do I improve this? A: Triphosgene is an excellent, less toxic surrogate for phosgene gas, but it requires precise stoichiometric control. If the amine is added too quickly, the local concentration of the newly formed isocyanate and the unreacted amine will be high, leading to premature symmetrical urea formation before the second amine can be introduced 3. Resolution: Employ an inverse-addition technique. Slowly add the first amine dropwise to a solution of triphosgene and a non-nucleophilic base (like DIPEA) at 0°C.

Q3: The reaction stalls at 70% conversion, and I see unreacted 2-methylaniline. How do I drive the reaction to completion? A: The ortho-methyl substituent on 2-methylaniline introduces steric hindrance, which drastically lowers its nucleophilicity compared to unhindered anilines 1. Resolution: Add a catalytic amount (0.1 - 0.2 equiv) of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a proton shuttle, facilitating the deprotonation of the zwitterionic intermediate without competing as a nucleophile due to its own severe steric bulk.

Troubleshooting Start Issue: Low Target Urea Yield LCMS Action: Analyze Crude by LC-MS Start->LCMS Sym Observation: High Symmetrical Urea LCMS->Sym Unreacted Observation: High Unreacted Amine LCMS->Unreacted Root1 Root Cause: Moisture Contamination Sym->Root1 Root2 Root Cause: Steric Hindrance / Low Reactivity Unreacted->Root2 Fix1 Solution: Flame-dry glassware, use anhydrous solvents, blanket with N2/Ar Root1->Fix1 Fix2 Solution: Add DIPEA/TEA catalyst, increase temperature to 40°C Root2->Fix2

Caption: Troubleshooting decision tree for diagnosing and resolving low yields in diaryl urea synthesis.

Quantitative Data: Strategy Comparison

While alternative catalytic routes like Pd-catalyzed cross-coupling exist 4, direct isocyanate addition remains the most viable for scale-up. The table below summarizes the expected outcomes based on reagent selection.

Synthetic StrategyReagents UsedTypical YieldPrimary Impurity ProfileScalability
Direct Addition (Anhydrous) 2-Methylphenyl isocyanate + 3-Ethylaniline85 - 95% Trace symmetrical ureaHigh
Direct Addition (Wet) 2-Methylphenyl isocyanate + 3-Ethylaniline< 40%Symmetrical urea (Dominant)Low
In Situ Generation 2-Methylaniline + 3-Ethylaniline + Triphosgene60 - 75%Mixed symmetrical ureasModerate
Pd-Catalyzed Coupling Benzylurea + Aryl Halides70 - 80%Dehalogenated arenesModerate

Self-Validating Experimental Protocol

This protocol utilizes Route B (2-Methylphenyl isocyanate + 3-Ethylaniline) to maximize kinetic efficiency and incorporates In-Process Controls (IPCs) to ensure a self-validating workflow.

Phase 1: Preparation & Inertion

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon (repeat 3x).

  • Validation Check: Ensure the bubbler indicates a steady, positive pressure of Argon.

  • Inject 20 mL of anhydrous Dichloromethane (DCM) via syringe. DCM is chosen because it is non-nucleophilic and easily removed under reduced pressure.

Phase 2: Nucleophilic Addition 4. Add 3-Ethylaniline (1.0 mmol, 1.0 equiv) to the stirring DCM. 5. Add N,N-Diisopropylethylamine (DIPEA) (0.2 mmol, 0.2 equiv). 6. Cool the reaction mixture to 0°C using an ice bath. 7. Dissolve 2-Methylphenyl isocyanate (1.05 mmol, 1.05 equiv) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to the reaction flask. 8. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours. 9. Validation Check: Observe the reaction visually. The target diaryl urea is sparingly soluble in DCM and should begin precipitating as a fine white solid, indicating successful conversion.

Phase 3: In-Process Control (IPC) 10. Withdraw a 10 µL aliquot of the suspension. Dilute in 1 mL of Acetonitrile (MeCN). 11. Run a rapid LC-MS. 12. Validation Check: Proceed to Phase 4 ONLY if the target mass ([M+H]+ = 255.15) is the dominant peak and unreacted 3-ethylaniline is < 5%. If > 5% remains, stir for an additional 2 hours at 40°C.

Phase 4: Quench & Isolation 13. Quench the reaction by adding 10 mL of 1M HCl to neutralize the DIPEA and any trace unreacted amine. 14. Filter the precipitated urea product through a Büchner funnel. 15. Wash the filter cake sequentially with cold DCM (2 x 10 mL) and Hexanes (2 x 10 mL) to remove unreacted isocyanate and soluble impurities. 16. Dry the white solid under high vacuum at 50°C for 4 hours to yield pure 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea.

References

  • Title: Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates Source: Taylor & Francis URL: [Link]

  • Title: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine Source: ResearchGate URL: [Link]

  • Title: Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions Source: ACS Publications URL: [Link]

Sources

Technical Support Center: Purification of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea. The following information is designed to address specific challenges you may encounter during your experiments, with a focus on the scientific principles behind each purification strategy.

Frequently Asked Questions (FAQs)
Q1: My synthesized 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea appears discolored and has a broad melting point. What are the likely impurities?

Discoloration and a wide melting point range are classic indicators of impurities. In the synthesis of diaryl ureas from an amine (3-ethylaniline) and an isocyanate (2-methylphenyl isocyanate), several side products and residual starting materials can be present.[1][2]

Common Impurities Include:

  • Unreacted Starting Materials: Residual 3-ethylaniline or 2-methylphenyl isocyanate.

  • Symmetrically Substituted Ureas: Formation of 1,3-bis(3-ethylphenyl)urea or 1,3-bis(2-methylphenyl)urea can occur, especially if there are issues with stoichiometry or reagent addition.[1]

  • Reaction Byproducts: Depending on the reaction conditions, small amounts of other byproducts may form.

  • Solvent Residues: Incomplete removal of the reaction solvent.

The presence of these impurities disrupts the crystal lattice of the desired product, leading to a lower and broader melting point.

Q2: I have multiple spots on my Thin Layer Chromatography (TLC) plate. How do I choose the most effective purification method?

The choice of purification method depends on the nature and quantity of the impurities. A systematic approach is often the most effective.

Decision-Making Workflow for Purification:

G start Crude Product (Multiple TLC Spots) wash Aqueous Wash start->wash Polar Impurities (e.g., amine salts) recrystallization Recrystallization wash->recrystallization Good Crystallinity & Solubility Difference column Column Chromatography wash->column Poor Crystallization or Close-running Impurities recrystallization->column Impurities Persist final Pure Product recrystallization->final Successful column->final Successful

Caption: Decision workflow for purification of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea.

  • Aqueous Wash: If you suspect the presence of water-soluble impurities like amine salts, begin with an aqueous wash of the crude product.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities, provided a suitable solvent can be found.[3][4] Substituted ureas often have good crystallinity.

  • Column Chromatography: If recrystallization fails to remove impurities, or if impurities have similar polarity to the product (close spots on TLC), column chromatography is the preferred method.[5]

Troubleshooting Guides
Scenario 1: Recrystallization Issues

Q: I'm struggling to find a suitable solvent for the recrystallization of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea. What is a good starting point?

A good recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.[6] For substituted ureas, which are moderately polar, common solvents to test include ethanol, methanol, isopropanol, acetonitrile, or mixtures of these with water.[3][7][8]

Experimental Protocol: Solvent Screening for Recrystallization

  • Small-Scale Tests: In separate test tubes, place a small amount (e.g., 20-30 mg) of your crude product.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Note the solubility. A good candidate will show poor solubility at room temperature.

  • Heating: Gently heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound upon heating.

  • Cooling: Allow the clear, hot solutions to cool to room temperature, and then in an ice bath. The desired product should precipitate as crystals.

  • Evaluation: The solvent that yields a good recovery of pure crystals is your ideal choice. Ethanol/water or isopropanol/water mixtures are often effective for ureas.

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. A mixture allows for fine-tuning the solubility.
Isopropanol A slightly less polar alcohol than ethanol, which may offer better differential solubility.[7]
Acetonitrile A polar aprotic solvent that can be effective for recrystallizing ureas.[7]

Q: My product oils out during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

Troubleshooting Steps:

  • Increase Solvent Volume: Add more hot solvent to ensure the compound fully dissolves before cooling.

  • Slower Cooling: Allow the solution to cool more slowly. A sudden temperature drop can favor oil formation over crystal nucleation. Insulate the flask to slow the cooling rate.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This can provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Scenario 2: Column Chromatography Challenges

Q: I'm running a silica gel column, but my product is not separating from a key impurity. How can I improve the separation?

Poor separation in column chromatography is typically due to an inappropriate solvent system (mobile phase). The goal is to find a mobile phase that gives a good separation of Rf values on a TLC plate (ideally a ΔRf of at least 0.2).

Experimental Protocol: Optimizing Mobile Phase for Column Chromatography

  • TLC Analysis: Spot your crude product on several TLC plates.

  • Solvent System Trials: Develop each plate in a different solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent.

    • Hexane/Ethyl Acetate Mixtures: A common starting point for compounds of moderate polarity. Try ratios like 9:1, 4:1, and 1:1.

    • Dichloromethane/Methanol Mixtures: If your compound is more polar, this system can be effective.

  • Rf Value Goal: Aim for a solvent system that places the Rf value of your desired product around 0.3-0.4. This typically provides the best separation on a column.

  • Column Packing and Elution:

    • Properly pack your column to avoid channels.

    • Run the column with the optimized mobile phase. If separation is still difficult, consider using a shallower solvent gradient during elution.

Specialized chromatography columns, such as those with urea-bonded stationary phases, can also offer different selectivities for separating polar and basic compounds, which may be beneficial for challenging purifications.[5]

References
  • SMT. Urea Columns. Available from: [Link]

  • Journal of Pharmaceutical Science and Technology. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Available from: [Link]

  • Google Patents. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
  • Digital Commons @ NJIT. Substituted ureas. Available from: [Link]

  • Bio-Services Inc. UREA TESTING METHODS. Available from: [Link]

  • Analytik Jena. PlasmaQuant® PQ 9000 Elite Detection of Trace Elements in Urea by HR ICP-OES Challenge Solution. Available from: [Link]

  • LCGC International. Determination of Urea and Allantoin in Cosmetics. Available from: [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. Available from: [Link]

  • Oxford Academic. Liquid Chromatographic Determination of Urea in Water-Soluble Urea-Formaldehyde Fertilizer Products and in Aqueous Urea Solutions: Collaborative Study | Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Google Patents. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • SIELC Technologies. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. Will urea do harm to the HPLC column?. Available from: [Link]

  • Royal Society of Chemistry. Analytical methodology for the determination of urea: Current practice and future trends. Available from: [Link]

  • Quora. Why is methanol used in recrystallization of urea?. Available from: [Link]

  • National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Available from: [Link]

  • ResearchGate. Urea formation via reaction of an isocyanate with an amine. Available from: [Link]

  • ResearchGate. Substituted Ureas. Methods of Synthesis and Applications. Available from: [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]

  • ResearchGate. How to purify the urea bought from market to pure urea?. Available from: [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]

  • Google Patents. Purification of urea - US2663731A.
  • European Patent Office. Method for purifying aqueous urea solution - EP 1857439 A1 - EPO. Available from: [Link]

  • MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Available from: [Link]

  • Organic Syntheses Procedure. 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Available from: [Link]

Sources

Technical Support Center: Solubility Optimization for 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-UREA-8842 Subject: Troubleshooting precipitation and bioavailability issues with 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea because it falls into the category of "Brick Dust" molecules. Structurally, this compound features a urea bridge flanked by two lipophilic aromatic rings.

The Root Cause:

  • High Crystal Lattice Energy: The urea moiety (

    
    ) acts as a dual hydrogen bond donor and acceptor. In the solid state, these molecules stack efficiently, forming a tight intermolecular network that water cannot easily penetrate.
    
  • High Lipophilicity: The ethyl and methyl substituents on the phenyl rings significantly increase the partition coefficient (LogP), making the molecule hydrophobic.

This guide provides a self-validating workflow to overcome these thermodynamic barriers for both in vitro cellular assays and in vivo administration.

Part 1: Stock Solution Preparation (The Foundation)

User Issue: "My compound dissolves in DMSO but crashes out immediately upon adding water."

Standard Operating Procedure (SOP-01): Anhydrous Stock Preparation

Do not attempt to dissolve this compound directly in aqueous buffers. You must create a high-concentration organic stock first.

Solvent SystemSolubility RatingRecommended Conc.Notes
DMSO (Dimethyl sulfoxide)Excellent10–50 mMStandard for biological screening. Hygroscopic; keep sealed.
DMAc (Dimethylacetamide)Superior>50 mMUse if DMSO fails. Toxic; handle with care.
Ethanol/Methanol Moderate<10 mMNot recommended for high-conc stocks. Requires heating/sonication.

Critical Protocol:

  • Weigh the solid compound into a glass vial (avoid polystyrene, which DMSO can etch).

  • Add 100% DMSO.

  • Vortex for 60 seconds.

  • Sonicate at 40°C for 10 minutes to ensure the breakdown of micro-crystalline aggregates.

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear with no Tyndall effect (scattering of light by suspended particles).

Part 2: Aqueous Dilution & Cellular Assays

User Issue: "I see a white precipitate when I dilute my DMSO stock into cell culture media."

The "Solvent Shift" Technique

Rapid addition of a hydrophobic stock to water causes "kinetic precipitation"—the molecules aggregate faster than they can disperse.

Correct Dilution Workflow:

  • Pre-dilute in Intermediate: Do not go straight from 100% DMSO to 100% Media.

    • Step A: Dilute stock 1:10 into PEG400 (Polyethylene Glycol 400).

    • Step B: Dilute this mix into the aqueous media.

  • Order of Addition: Always add the organic phase into the aqueous phase while vortexing. Never add water to the organic phase.

Diagram: Precipitation vs. Solubilization Pathways

SolubilityPathways cluster_Fail Path A: Direct Addition (Failure) cluster_Success Path B: Kinetic Stabilization (Success) Stock DMSO Stock (Solvated Monomers) Nucleation Rapid Nucleation (H-Bond Re-formation) Stock->Nucleation Rapid Mixing High Water % Cosolvent Intermediate Phase (PEG400/Tween 80) Stock->Cosolvent Step 1: Pre-solubilization Water Aqueous Buffer/Media Micelle Micellar/Amorphous Suspension Water->Micelle Precipitate Crystal Growth ('Crash Out') Nucleation->Precipitate Cosolvent->Micelle Step 2: Slow Dilution

Caption: Path A shows the thermodynamic inevitability of precipitation upon water contact. Path B utilizes kinetic trapping via cosolvents/surfactants to maintain a pseudo-stable state.

Part 3: Advanced Formulation (In Vivo / High Dose)

User Issue: "Oral bioavailability is near zero in my animal models."

Simple suspensions will fail because the dissolution rate is too slow to match gastric transit time. You must disrupt the crystal lattice.

Strategy A: Cyclodextrin Complexation (Recommended)

Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic phenyl rings inside a donut-shaped cavity while presenting a hydrophilic exterior to the water.

  • Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Why: The ethyl/methyl-phenyl groups fit well into the Beta-cavity.

Protocol (20% HP-β-CD Vehicle):

  • Dissolve 20g HP-β-CD in 80mL distilled water.

  • Dissolve compound in a minimal volume of DMSO or PEG400.

  • Add the organic concentrate dropwise to the CD solution with vigorous stirring .

  • Agitate for 4 hours. The solution may remain slightly turbid; filter through a 0.45µm filter if necessary.

Strategy B: Amorphous Solid Dispersion (ASD)

For scale-up, you must convert the crystalline solid into an amorphous form using polymers like HPMC-AS. This raises the free energy of the solid, drastically increasing the dissolution rate (spring-and-parachute effect).

Part 4: Analytical Verification

User Issue: "How do I know if the compound is actually dissolved or just a fine suspension?"

Visual inspection is insufficient. Use these checkpoints:

  • Nephelometry: Measure turbidity. Any reading above the solvent blank indicates micro-precipitation.

  • Centrifugation Test:

    • Prepare your working solution.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Analyze the supernatant via HPLC.

    • Pass Criteria: Supernatant concentration = Pre-spin concentration (>95%).

Frequently Asked Questions (FAQ)

Q: Can I use pH adjustment to dissolve it? A: No. Diaryl ureas are non-ionizable at physiological pH. They are extremely weak acids/bases (pKa typically >13 or <1). Adjusting pH to extreme levels to force solubility will likely degrade the compound or be toxic to your biological system. Rely on surfactants , not pH.

Q: Why does my compound precipitate after 24 hours even with PEG400? A: This is Oswald Ripening . Small amorphous particles dissolve and redeposit onto larger crystalline particles to lower the system's energy.

  • Fix: Add a crystallization inhibitor like HPMC (0.5% w/v) or PVP K30 to your buffer to inhibit nucleation.

Q: Is this compound stable in water? A: Generally, urea linkages are stable at neutral pH. However, prolonged exposure to strong acids or bases at high temperatures can hydrolyze the urea bridge into the corresponding anilines (3-ethylaniline and 2-methylaniline). Always prepare fresh dilutions.

References

  • Lippke, et al. (2023). Deep Eutectic Solvents for Efficient Drug Solvation: Optimizing Composition and Ratio for Solubility of β-Cyclodextrin. National Institutes of Health.

  • Cheméo. (2025).[1] Chemical Properties of Urea, (3-methylphenyl)-. Cheméo Data.

  • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery.

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Standard text on Log-Linear solubility models).

Sources

Validation & Comparative

FTIR spectral data for 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Technical Characterization Guide: FTIR Spectral Analysis of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

Executive Summary & Strategic Importance

Compound Identity: 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea Molecular Formula: C₁₆H₁₈N₂O Class: N,N'-Diarylurea / Kinase Inhibitor Scaffold

This guide provides a definitive spectral characterization framework for 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea , a structural motif frequently encountered in medicinal chemistry (e.g., VEGFR/Raf kinase inhibitors). Unlike simple reference standards, this molecule possesses a "mixed-ring" architecture—combining a meta-substituted ethylphenyl ring with an ortho-substituted tolyl ring.

Why FTIR? While NMR confirms connectivity, FTIR is the superior tool for analyzing the solid-state supramolecular architecture . The urea linkage (-NH-CO-NH-) acts as a dual hydrogen-bond donor/acceptor, forming robust intermolecular networks that define the compound's solubility, polymorphism, and bioavailability. This guide compares the target molecule against the industry standard, 1,3-Diphenylurea (DPU) , to highlight diagnostic spectral markers.

Experimental Protocol: The "Gold Standard" Workflow

To ensure data integrity suitable for regulatory submission or publication, a self-validating protocol is required.

Methodology: Solid-State Transmission (KBr Pellet)

Rationale: While ATR (Attenuated Total Reflectance) is faster, KBr transmission provides superior resolution for the critical N-H stretching region (3200–3400 cm⁻¹), which is often distorted by the refractive index changes in ATR.

Step-by-Step Protocol:

  • Desiccation: Dry the sample (vacuum oven, 40°C, 4 hrs) to remove surface moisture, which absorbs at 1640 cm⁻¹ (interfering with Amide I).

  • Matrix Prep: Use spectroscopic-grade KBr (dried at 110°C). Ratio: 1 mg Sample : 100 mg KBr.

  • Grinding: Grind in an agate mortar until a fine powder (particle size < 2 µm) is achieved to minimize the Christiansen effect (baseline scattering).

  • Compression: Press at 10 tons for 2 minutes under vacuum to form a transparent pellet.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (critical for resolving aromatic overtones).

    • Scans: 64 (to improve Signal-to-Noise ratio).

    • Range: 4000–400 cm⁻¹.

FTIR_Workflow Sample Sample (Vacuum Dried) Prep Matrix Preparation (1:100 KBr Mix) Sample->Prep Grind Press Compression (10 Tons, Vacuum) Prep->Press Pelletize Acquire Spectral Acquisition (64 Scans, 2 cm⁻¹) Press->Acquire Transmit Process Data Processing (Baseline Correction) Acquire->Process Analyze

Caption: Optimized workflow for high-resolution solid-state FTIR characterization.

Spectral Analysis & Comparison

This section contrasts the target molecule with 1,3-Diphenylurea (DPU) to isolate unique identifiers.

A. The Aliphatic Region (3000 – 2800 cm⁻¹)

Diagnostic Value:High. Differentiates the target from non-alkylated analogs.

FeatureTarget: 1-(3-Ethylphenyl)-3-(2-methylphenyl)ureaReference: 1,3-Diphenylurea (DPU)Mechanism
C-H Stretch (asym) 2965 cm⁻¹ (Strong)AbsentMethyl/Ethyl C-H asymmetric stretch.
C-H Stretch (sym) 2875 cm⁻¹ (Medium)AbsentMethylene (-CH₂-) symmetric stretch.
Aromatic C-H 3030–3060 cm⁻¹3030–3060 cm⁻¹C-H stretch on phenyl rings (Common to both).

Insight: The presence of distinct bands at ~2965 and 2875 cm⁻¹ immediately confirms the presence of the ethyl and methyl substituents, which are absent in the DPU spectrum.

B. The Amide Region (1700 – 1500 cm⁻¹)

Diagnostic Value:Critical. Reveals the hydrogen bonding network and steric effects.

  • Amide I (C=O[1][2] Stretch):

    • Target (~1645–1655 cm⁻¹): The ortho-methyl group on the 2-methylphenyl ring introduces steric hindrance. This forces the phenyl ring to twist slightly out of plane with the urea linkage.

    • Effect: Reduced π-π conjugation between the ring and the carbonyl group leads to more "double bond character" in the C=O bond, shifting it to a higher frequency compared to DPU (~1640 cm⁻¹).

  • Amide II (N-H Bend + C-N Stretch):

    • Appears at 1540–1560 cm⁻¹ . This band is sensitive to the "trans" conformation of the urea hydrogens. A split peak here may indicate the presence of two distinct conformers in the crystal lattice.

C. The Fingerprint Region (900 – 600 cm⁻¹)

Diagnostic Value:Definitive. Identifies the specific substitution patterns on the aromatic rings.

RegionTarget Compound SignaturesReference (DPU) SignaturesInterpretation
730–770 cm⁻¹ ~750 cm⁻¹ (Strong)~750 cm⁻¹ (Strong)Ortho-substitution (Target) overlaps with Monosubstitution (DPU).
690–710 cm⁻¹ ~690 cm⁻¹ (Medium)~690 cm⁻¹ (Strong)Meta-substitution (Target) vs Monosubstitution (DPU).
770–800 cm⁻¹ ~780 cm⁻¹ (Distinct)Absent Unique Marker: C-H out-of-plane bend for meta-disubstituted ring (3-ethylphenyl).
860–900 cm⁻¹ ~880 cm⁻¹ (Weak)AbsentUnique Marker: Isolated C-H wag for meta-substitution.

Key Differentiator: The appearance of the 780 cm⁻¹ band is the "fingerprint" of the 3-ethylphenyl ring, distinguishing it from the 1,2-disubstituted (ortho) ring and the monosubstituted DPU.

Structural Visualization: Steric & H-Bonding Effects

The following diagram illustrates the competitive forces defining the spectrum: the intermolecular Hydrogen Bonding (Red) stabilizing the lattice, and the Intramolecular Steric Repulsion (Blue) from the ortho-methyl group causing the frequency shift.

Molecular_Interactions Urea_Core Urea Linkage (-NH-CO-NH-) H_Bond Intermolecular H-Bond Network Urea_Core->H_Bond Donors/Acceptors Ortho_Methyl Ortho-Methyl Group (Steric Bulk) Ortho_Methyl->Urea_Core Twists Planarity Freq_Shift Amide I Blue Shift (>1640 cm⁻¹) Ortho_Methyl->Freq_Shift Reduces Conjugation Meta_Ethyl Meta-Ethyl Group (Lipophilicity) Solubility Lattice Energy (Solubility Profile) Meta_Ethyl->Solubility Modulates H_Bond->Solubility Defines

Caption: Interplay of steric hindrance and hydrogen bonding affecting FTIR spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on N-H and C=O frequency assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3] (Standard reference for substituent effects on benzene ring vibrations).

  • NIST Chemistry WebBook. Urea and Derivative Spectra. National Institute of Standards and Technology. Available at: [Link] (Verified source for general urea spectral data).

  • SpectraBase. FTIR Spectrum of 1-(p-Ethylphenyl)-3-methylurea. Wiley Science Solutions. Available at: [Link] (Source for analog spectral comparison).

Sources

A Comparative Guide to HPLC Method Validation for the Quantification of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive, experience-driven approach to the High-Performance Liquid Chromatography (HPLC) method validation for the detection of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea, a substituted urea derivative of interest in medicinal chemistry. Beyond a mere recitation of protocols, this document delves into the scientific rationale behind the experimental choices, offers a comparative analysis with alternative analytical techniques, and is grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).

The Analytical Challenge: Substituted Ureas

Substituted ureas represent a class of compounds with diverse biological activities. Their analysis often presents unique challenges due to their polarity and potential for thermal instability, making HPLC a preferred method over techniques like Gas Chromatography (GC) which often require high temperatures that can lead to degradation.[1][2] This guide will walk you through the systematic validation of an HPLC method, ensuring it is fit for its intended purpose, a cornerstone of regulatory compliance and data integrity.[3][4]

Foundational Principles: Adherence to ICH Q2(R2) Guidelines

The validation of an analytical procedure is a critical process that demonstrates its suitability for its intended use.[3] The recently updated ICH Q2(R2) and the complementary Q14 guidelines emphasize a lifecycle-based approach to analytical procedures, encouraging a deeper scientific understanding and a risk-based approach to validation.[5][6] This guide is structured around the core validation parameters stipulated by these guidelines.

Experimental Design: A Step-by-Step Protocol

The following protocol for the HPLC method validation of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea is designed to be a self-validating system, where each step builds upon the last to create a robust and reliable analytical method.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for non-polar to moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid to improve peak shape and ionization if coupled with a mass spectrometer).

  • Reference Standard: A well-characterized reference standard of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea with a purity of ≥99.5%.

  • Reagents: HPLC grade acetonitrile, formic acid, and ultrapure water.

Chromatographic Conditions (Starting Point)
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for ionizable compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30-90% B over 15 minA gradient is chosen to elute the analyte with a reasonable retention time and to separate it from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; a DAD can be used to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.

The Validation Workflow: A Visual Representation

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation Dev Method Development & Optimization Specificity Specificity/ Selectivity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A streamlined workflow for HPLC method validation.

In-Depth Analysis of Validation Parameters

Specificity/Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Blank Analysis: Inject a blank solvent (e.g., mobile phase) to ensure no interfering peaks at the retention time of the analyte.

  • Placebo Analysis: If the analyte is in a formulated product, inject a placebo (all excipients without the API) to check for interference.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure the analyte peak is well-resolved from any degradant peaks.

Linearity and Range

Objective: To demonstrate that the analytical response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Spiked Placebo Method: Prepare placebo samples and spike them with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Wavelength (e.g., ± 2 nm)

  • Analyze a system suitability solution under each varied condition and evaluate the impact on retention time, peak area, and tailing factor.

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a robust and widely used technique, other methods may be considered depending on the specific analytical needs.

FeatureHPLCUPLCGC-MS
Principle Liquid chromatography with UV/DAD detectionHigher pressure liquid chromatography with smaller particlesGas chromatography with mass spectrometry detection
Analyte Volatility Suitable for non-volatile and thermally labile compounds[2]Suitable for non-volatile and thermally labile compoundsRequires volatile or derivatized analytes[1]
Resolution GoodExcellent, with sharper peaks[7]Very high for volatile compounds
Analysis Time Moderate (10-30 min)Fast (1-10 min)[8]Fast for simple mixtures
Cost ModerateHighHigh
Best For Routine QC, stability testingHigh-throughput screening, complex mixtures[7]Volatile impurities, residual solvents

The Chemical Structure of the Analyte

AnalyteStructure cluster_molecule struct 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea molecule molecule

Caption: Chemical structure of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea.

Conclusion: A Foundation for Reliable Data

This guide has provided a comprehensive framework for the validation of an HPLC method for the determination of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea, grounded in the principles of scientific integrity and regulatory compliance. By understanding the "why" behind each validation parameter and experimental choice, researchers and drug development professionals can build robust and reliable analytical methods that form the bedrock of product quality and patient safety. The comparison with alternative techniques further empowers the analyst to make informed decisions based on the specific requirements of their analytical challenge.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

Sources

High-Resolution Q-TOF vs. Triple Quadrupole (QqQ) Mass Spectrometry: A Comparative Guide on the Fragmentation Pattern of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Ethylphenyl)-3-(2-methylphenyl)urea (Chemical Formula: C₁₆H₁₈N₂O) is a structurally significant diarylurea. Compounds containing the diarylurea pharmacophore are widely investigated in drug development as potent multikinase inhibitors and are frequently monitored in environmental matrices as degradation products of commercial antimicrobial agents.

Accurate structural elucidation and trace-level quantification of this compound require robust tandem mass spectrometry (MS/MS) workflows. This guide provides an objective performance comparison between High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Low-Resolution Triple Quadrupole (QqQ) platforms, detailing the mechanistic fragmentation pathways and providing self-validating experimental protocols.

Mechanistic Principles of Diarylurea Fragmentation

To optimize any MS/MS method, one must understand the causality behind the molecule's gas-phase dissociation. In positive electrospray ionization (ESI+), the addition of a proton (H⁺) occurs primarily at the highly electronegative oxygen or nitrogen atoms of the urea core, yielding a precursor ion of m/z 255.1492 .

During Collision-Induced Dissociation (CID), the urea C–N bonds act as the primary thermodynamic "weak links." As demonstrated in authoritative structural studies of multikinase inhibitors and environmental chlorocarbanilides , the characteristic fragmentation of protonated diarylureas involves the cleavage of the C–N bond to yield an isocyanate and an aniline [1][2].

For 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea, the asymmetry of the molecule results in two parallel cleavage pathways:

  • Pathway A (o-tolyl cleavage): Yields 3-ethylphenyl isocyanate (m/z 148.07) and 2-methylaniline (m/z 108.08).

  • Pathway B (ethylphenyl cleavage): Yields 2-methylphenyl isocyanate (m/z 134.06) and 3-ethylaniline (m/z 122.09).

Fragmentation Precursor [M+H]+ m/z 255.15 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea Iso1 3-Ethylphenyl isocyanate [C9H9NO+H]+ m/z 148.07 Precursor->Iso1 C-N Cleavage (o-tolyl) Aniline1 2-Methylaniline [C7H9N+H]+ m/z 108.08 Precursor->Aniline1 C-N Cleavage (o-tolyl) Iso2 2-Methylphenyl isocyanate [C8H7NO+H]+ m/z 134.06 Precursor->Iso2 C-N Cleavage (ethylphenyl) Aniline2 3-Ethylaniline [C8H11N+H]+ m/z 122.09 Precursor->Aniline2 C-N Cleavage (ethylphenyl)

Fig 1: CID fragmentation pathways of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea in ESI+ mode.

Platform Comparison: Q-TOF vs. QqQ

Choosing between Q-TOF and QqQ depends entirely on the analytical objective. Q-TOF provides sub-ppm mass accuracy, which is essential for confirming the elemental composition of fragments and ruling out isobaric matrix interferences. Conversely, QqQ operates at nominal mass but utilizes Multiple Reaction Monitoring (MRM) to maximize the duty cycle, offering superior sensitivity for targeted quantification.

Table 1: Fragmentation Data Comparison (Q-TOF vs. QqQ)
Fragment IdentityFormulaTheoretical Exact Mass[M+H]⁺Q-TOF Observed Mass (m/z)QqQ Nominal Mass (m/z)Relative Abundance (20 eV)
Precursor Ion C₁₆H₁₉N₂O⁺255.1492255.1495255.115%
3-Ethylphenyl isocyanate C₉H₁₀NO⁺148.0757148.0761148.1100% (Base Peak)
2-Methylphenyl isocyanate C₈H₈NO⁺134.0600134.0604134.185%
3-Ethylaniline C₈H₁₂N⁺122.0964122.0968122.140%
2-Methylaniline C₇H₁₀N⁺108.0808108.0811108.135%
Table 2: Performance Comparison for Diarylurea Analysis
ParameterQ-TOF (High-Resolution MS)QqQ (Triple Quadrupole MS)Causality / Analytical Impact
Mass Accuracy < 2 ppm± 0.1 DaQ-TOF eliminates isobaric matrix interferences during structural ID.
Sensitivity (LOD) ~50 pg/mL~1 pg/mLQqQ's MRM mode maximizes the duty cycle for specific target ions.
Dynamic Range 3–4 logs5–6 logsQqQ electron multipliers resist saturation better in complex matrices.
Primary Application Metabolite ID, Structural ElucidationHigh-throughput PK/PD QuantificationDictates instrument choice based on the drug development phase.

Experimental Protocols (Self-Validating System)

To ensure high-fidelity data, the following protocol integrates self-validating checkpoints to immediately identify matrix effects, carryover, or source contamination.

Step 1: System Suitability & Sample Preparation
  • Causality: Matrix effects (ion suppression or enhancement) are the primary source of quantitative error in ESI.

  • Action: Spike all samples and calibration standards with 10 ng/mL of a deuterated internal standard (IS), such as Diuron-d6, prior to liquid-liquid extraction (LLE) using ethyl acetate.

  • Self-Validation Checkpoint: The protocol requires a "Solvent Blank + IS" injection before any sample batch. Rule: If the IS peak area varies by >15% across the run, or if the blank shows a signal at m/z 255.1 > 5% of the Lower Limit of Quantification (LLOQ), the system fails suitability. This immediately flags carryover or source contamination, halting the run until the quadrupole/source is cleaned.

Step 2: UHPLC Chromatography
  • Hardware: C18 Column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: (A) 0.1% Formic acid in LC-MS grade water; (B) 0.1% Formic acid in Acetonitrile.

  • Causality: Formic acid acts as an essential proton donor in the mobile phase, drastically lowering the pH to facilitate the formation of the [M+H]⁺ precursor ion (m/z 255.15) at the electrospray source.

Step 3: MS/MS Source Optimization & CID
  • Causality: The diarylurea C–N bond is highly labile. The energy applied in the collision cell must be precisely tuned.

  • Action: Set the Collision Energy (CE) to 15–20 eV to maximize the primary C-N cleavage (yielding m/z 148.1 and 134.1).

  • Critical Warning: Do not exceed a CE of 35 eV. High collision energies trigger secondary fragmentation (e.g., the loss of CO from the isocyanate fragments or the loss of ethyl/methyl radicals from the aromatic rings), which depletes the primary quantifier ions and severely reduces overall assay sensitivity.

Workflow Sample Sample Prep: Diarylurea + Internal Standard LC UHPLC Separation (C18 Column) Sample->LC QTOF Q-TOF HRMS (High Resolution) LC->QTOF Split Flow QQQ QqQ LRMS (High Sensitivity) LC->QQQ Split Flow QTOF_Data Exact Mass & Isotope Pattern (Structural Elucidation) QTOF->QTOF_Data CID Fragmentation QQQ_Data MRM Transitions (Targeted Quantification) QQQ->QQQ_Data CE Optimization

Fig 2: Comparative UHPLC-MS/MS workflow for Q-TOF and QqQ analysis of diarylureas.

Conclusion

The fragmentation pattern of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea is highly predictable, driven by the lability of the urea C–N bonds. For researchers focused on metabolite identification or structural confirmation, the Q-TOF platform is mandatory to distinguish the exact masses of the resulting isocyanate and aniline fragments from background noise. However, for drug development professionals requiring high-throughput, trace-level quantification (PK/PD studies), the QqQ platform operating in MRM mode (monitoring the 255.1 → 148.1 and 255.1 → 134.1 transitions at ~20 eV) provides unmatched sensitivity and dynamic range.

References

  • Lou, Y., Qiu, W., Wu, Z., Wang, Q., Qiu, Y., & Zeng, S. (2017). "Mass spectral analysis of the multikinase inhibitor BZG and its metabolites and analysis of their binding to vascular endothelial growth factor receptor-2." Oncotarget, 8(18), 29951–29962. URL:[Link]

  • Sapkota, A., Heidler, J., & Halden, R. U. (2007). "Detection of triclocarban and two co-contaminating chlorocarbanilides in US aquatic environments using isotope dilution liquid chromatography tandem mass spectrometry." Environmental Research, 103(1), 21-29. URL:[Link]

Sources

Technical Comparison of Purity Assessment Methodologies for 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

1-(3-Ethylphenyl)-3-(2-methylphenyl)urea is a non-symmetrical diarylurea, a structural class frequently utilized as a scaffold in kinase inhibitors (e.g., Sorafenib derivatives) and agricultural chemistries.[1]

The Analytical Challenge: The primary purity challenge for this compound is not merely detecting random debris, but resolving structural homologs . The synthesis of non-symmetrical ureas (Reaction of Aniline A + Isocyanate B)[2] frequently generates symmetrical urea byproducts (A-A Urea and B-B Urea) due to moisture-induced isocyanate hydrolysis and subsequent amine coupling.[1]

These symmetrical impurities share identical polarities and chromophores with the target molecule, making them difficult to resolve. This guide compares three distinct methodologies—HPLC-UV , qNMR , and DSC —to determine which offers the necessary specificity and accuracy for your development stage.

Physicochemical Profile (Predicted)
PropertyCharacteristicAnalytical Implication
Solubility Low in Water; High in DMSO, MeOH, ACNRequires organic diluents; Reverse Phase (RP) LC is ideal.[1]
Chromophore Strong UV absorbance (Benzene rings)High sensitivity for UV detection (λmax ~254 nm).
Thermodynamics High Melting Point (>150°C), CrystallineSuitable for DSC; potential for polymorphism.[1]

Comparative Methodology Analysis

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Status: The Industry Workhorse for Routine QC[1]

Mechanism: Separates components based on hydrophobic interactions with a C18 stationary phase. The critical quality attribute (CQA) here is the Resolution (


)  between the target unsymmetrical urea and its symmetrical analogs.

Recommended Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 40% B to 90% B over 15 minutes. (Diarylureas are hydrophobic; high organic content is needed for elution).

  • Detection: UV @ 254 nm.[3]

Pros & Cons:

  • (+) Sensitivity: Can detect impurities down to 0.05% (LOQ).[1]

  • (+) Robustness: Excellent for checking batch-to-batch consistency.[1]

  • (-) Reference Dependent: Accurate quantitation requires reference standards for the impurities (which you may not have).

Method B: Quantitative Nuclear Magnetic Resonance (qNMR)

Status: The "Absolute Truth" for Early Research[1]

Mechanism: Uses the integration of proton signals relative to a certified Internal Standard (IS) to calculate absolute mass purity.[4] It does not require reference standards for the analyte or impurities.[3][4]

Recommended Protocol:

  • Solvent: DMSO-d6 (Essential for urea solubility and preventing H-D exchange on amide protons).[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Must have non-overlapping signals).[1]

  • Pulse Sequence: 90° pulse with long relaxation delay (d1 ≥ 30s) to ensure full relaxation (

    
    ).
    
  • Calculation:

    
    [1]
    

Pros & Cons:

  • (+) Absolute Purity: No reference standard needed for the target molecule.[4]

  • (+) Structural ID: Confirms identity and purity simultaneously.

  • (-) Sensitivity: High LOD (~1%); cannot detect trace impurities easily.

  • (-) Cost: Requires deuterated solvents and expensive instrumentation time.[1]

Method C: Differential Scanning Calorimetry (DSC)

Status: The Thermodynamic Check

Mechanism: Based on the Van't Hoff equation. Impurities depress the melting point and broaden the melting endotherm. The fraction of melted material at temperature


 is plotted against 

.

Recommended Protocol:

  • Pan: Aluminum, crimped (non-hermetic to allow volatile escape if solvated).[1]

  • Ramp Rate: 2°C/min (Slow rate essential for equilibrium).

  • Range: 30°C to 250°C.

Pros & Cons:

  • (+) Solvent Detection: Excellent for identifying solvates or polymorphs.

  • (-) Non-Specific: Cannot identify what the impurity is, only that it exists.

  • (-) Decomposition: Ureas can decompose at melting points, invalidating the purity calculation.[1]

Data Presentation & Decision Matrix

Performance Comparison Table
FeatureHPLC-UV qNMR DSC
Primary Output % Area (Relative Purity)% Weight (Absolute Purity)Mol % (Eutectic Purity)
Specificity High (Separates homologs)High (Structural resolution)Low (Total impurity load)
Limit of Quantitation < 0.05%~ 1.0%~ 0.5%
Sample Required < 1 mg10–20 mg2–5 mg
Reference Std Needed? Yes (for accurate w/w%)No (Internal Std only)No
Throughput High (Automated)Low (Manual processing)Medium
Experimental Workflow Diagram

PurityWorkflow Start Crude Synthesis Product 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea SolubilityCheck Solubility Check (DMSO/MeOH) Start->SolubilityCheck Decision Is Reference Standard Available? SolubilityCheck->Decision HPLC Method A: HPLC-UV (Gradient C18) Decision->HPLC Yes (QC/Late Stage) qNMR Method B: qNMR (DMSO-d6 + Internal Std) Decision->qNMR No (R&D/Early Stage) ResultHPLC Output: Chromatographic Purity (Detects Trace Homologs) HPLC->ResultHPLC ResultNMR Output: Absolute Assay (Weight % Purity) qNMR->ResultNMR DSC Method C: DSC (Thermal Scan) ResultHPLC->DSC Confirm Solid State Form ResultNMR->DSC Check for Solvates

Caption: Decision tree for selecting the optimal purity assessment method based on development stage and reference standard availability.

Impurity Formation Pathway (The "Why" Behind Specificity)

Understanding the synthesis mechanism is crucial for choosing the right method. HPLC is superior for detecting the specific symmetrical impurities shown below.

ImpurityPathway Aniline 3-Ethylaniline Product TARGET PRODUCT Unsymmetrical Urea Aniline->Product Iso 2-Methylphenyl isocyanate Iso->Product SymmImpurity SYMMETRICAL IMPURITY Bis(2-methylphenyl)urea Iso->SymmImpurity Hydrolysis + Self-Reaction Water H2O (Moisture) Water->SymmImpurity

Caption: Competitive reaction pathway showing how moisture leads to symmetrical urea impurities, which are difficult to resolve from the target.

References

  • Potangale, C. N., & Pardeshi, S. K. (2014).[5] Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from [Link]

  • Woldemariam, G. A., et al. (2019).[6] Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology. Retrieved from [Link]

  • Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • SIELC Technologies. (2025). Separation of 1,3-(Bis(2-ethylphenyl))thiourea on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Safety Operating Guide

1-(3-Ethylphenyl)-3-(2-methylphenyl)urea: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Cradle-to-Grave" Responsibility

As researchers, our responsibility does not end when an experiment concludes.[1][2] For substituted phenylureas like 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea , improper disposal poses significant environmental risks due to the high persistence of the urea linkage in soil and water.[2]

While this specific isomer may not appear on the EPA's P-list or U-list of acutely hazardous wastes, it shares structural homology with potent herbicides (e.g., Diuron, Linuron). Therefore, it must be managed with the same rigor as regulated aquatic toxins.[1] This guide outlines a self-validating disposal protocol designed to protect both laboratory personnel and the downstream environment.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand why this compound requires specific handling.[1][2] The urea bridge (–NH–CO–NH–) is chemically stable but thermally liable to decompose into toxic isocyanates and amines.[1][2]

Table 1: Chemical Waste Profile
PropertySpecificationOperational Implication
Chemical Structure Substituted PhenylureaHigh environmental persistence; potential aquatic toxicity.[1][2][3]
Physical State Solid (Crystalline)Risk of dust generation; requires particulate protection.[1][2][4]
Thermal Stability Decomposes >200°CDO NOT autoclave. Thermal decomposition releases toxic NOx and Isocyanates.[1][2]
Reactivity Incompatible with strong oxidizersSegregate from nitrates, permanganates, and peroxides to prevent exothermic reactions.
RCRA Status (USA) Non-Listed* (See Note)Treat as Regulated Chemical Waste due to potential toxicity.[1][2] Do not landfill.[1][2]

> Note: While not explicitly listed under 40 CFR 261.33, best practice dictates treating substituted phenylureas as hazardous waste due to their ecotoxicological profile.

Waste Segregation & Compatibility[2][3][5]

Effective disposal begins at the bench.[1][2] Mixing this compound with incompatible waste streams creates "unknowns" that are expensive and dangerous to treat.[1][2]

The "Golden Rules" of Segregation:
  • No Oxidizers: Never place urea derivatives in the same waste container as strong oxidizing agents (e.g., Nitric Acid waste).[1][2] This can lead to the formation of unstable N-nitroso compounds.[1][2]

  • Solid vs. Liquid: Segregate pure solid compound from reaction mixtures.

    • Stream A (Solid): Pure compound, contaminated weighing boats, gloves, and paper.

    • Stream B (Liquid): Reaction solvents containing the urea.[1][2]

Decision Matrix: Disposal Workflow

The following flowchart illustrates the logical decision-making process for handling this compound.

DisposalWorkflow Figure 1: Decision matrix for segregating and packaging phenylurea waste streams. Start Waste Generation: 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea FormCheck Physical Form? Start->FormCheck Solid Solid Waste (Pure/Contaminated Debris) FormCheck->Solid Solid Liquid Liquid Waste (Solvent Solutions) FormCheck->Liquid Solution ContainerS Container: Wide-Mouth HDPE Jar Solid->ContainerS ContainerL Container: Solvent-Compatible Carboy (Glass/HDPE) Liquid->ContainerL Label Labeling: 'Non-Regulated Chemical Waste' Constituent: Phenylurea Derivative ContainerS->Label ContainerL->Label Disposal Final Disposal Method: High-Temperature Incineration Label->Disposal EHS Handoff

Step-by-Step Disposal Protocol

Phase 1: Packaging

Objective: Containment that prevents leakages and protects waste handlers.[1][2]

  • Select the Container:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.[1][2]

    • Liquids: Use a container compatible with the solvent (e.g., amber glass for halogenated solvents, HDPE for aqueous/organic mixtures).

  • Double-Bagging (Solids): Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This prevents dust dispersion when the container is opened at the incineration facility.[1][2]

Phase 2: Labeling

Objective: Communication of hazard to downstream personnel.[1][2]

Do not simply label as "Chemical Waste." Use the following template:

  • Chemical Name: 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea[1][2]

  • Hazard Class: Irritant, Environmentally Hazardous

  • Solvent % (if liquid): e.g., "Acetonitrile 95%, Urea Derivative 5%"

Phase 3: Storage & Handoff[2][6]
  • Cap Tightly: Ensure the lid is screwed on tight.[1][2] Volatile solvents evaporating from liquid waste can carry urea particles.[1][2]

  • Secondary Containment: Store the waste container in a secondary tray to catch potential leaks.

  • Request Pickup: Contact your institution's EHS (Environmental Health & Safety) department.[1][2] Specify that the waste requires High-Temperature Incineration .

Emergency Spill Response

If a spill occurs, immediate action prevents laboratory contamination.[1][2]

Scenario A: Dry Spill (Powder) [1]

  • Isolate: Evacuate the immediate area to let dust settle.[1][2]

  • PPE: Wear nitrile gloves, lab coat, safety goggles, and an N95 respirator (or work in a fume hood) to avoid inhalation.[1]

  • Clean-up: Do NOT sweep dry.[1][2] This generates dust.[1][2][4]

    • Cover the spill with wet paper towels (dampened with water or ethanol).[1][2]

    • Scoop the wet mass into a waste container.[1][2]

    • Wipe the surface three times with soap and water.[1][2]

Scenario B: Wet Spill (Solution)

  • Absorb: Use an inert absorbent (vermiculite, bentonite, or commercial spill pads).[1][2] Do not use sawdust (combustible).[1][2]

  • Collect: Scoop absorbed material into the solid waste container.

  • Decontaminate: Wash the surface with a mild detergent solution.[1][2]

Regulatory & Scientific Context

Why Incineration?

Biological treatment plants (sewage treatment) often fail to degrade the urea linkage effectively.[1][2] Phenylureas can pass through treatment systems and bioaccumulate in aquatic ecosystems [1].[1][2] High-temperature incineration (>1000°C) ensures the complete oxidation of the aromatic rings and the urea bond, converting the compound into basic gases (CO2, H2O, N2) which are then scrubbed to remove NOx [2].

Regulatory Compliance[1][2][7][8]
  • USA (EPA): While not a listed RCRA waste, 40 CFR 261.3 requires generators to determine if waste exhibits hazardous characteristics.[1][2][5] Due to aquatic toxicity, it should not be disposed of via sanitary sewer [3].[1][2]

  • Europe (REACH): Phenylureas are often scrutinized for persistence.[1][2] Disposal must comply with Directive 2008/98/EC on waste.[1][2]

References

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][6] [Link]2]

  • U.S. Environmental Protection Agency. (2023).[1][2] Hazardous Waste Combustion. EPA.[1][2][5][7][8] [Link]2]

  • U.S. Environmental Protection Agency. (2023).[1][2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1][2] [Link]2]

Sources

Essential Personal Protective Equipment (PPE) for Handling 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe handling of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea in a laboratory setting. As a novel or specialized chemical, a publicly available Safety Data Sheet (SDS) may not be readily accessible. Therefore, the following protocols are synthesized from established best practices for handling analogous urea-based compounds and general laboratory chemical safety standards.[1][2] It is imperative to always consult the supplier-specific SDS upon receipt and before any handling or use of this compound. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement a robust safety-first approach.

The core principle of laboratory safety is the mitigation of risk through a hierarchy of controls. While engineering controls like fume hoods are primary, Personal Protective Equipment (PPE) serves as the critical last line of defense against direct exposure.[2] The causality behind each PPE recommendation is rooted in the potential hazards associated with finely powdered or dissolved organic compounds, including inhalation, dermal contact, and ocular exposure.

Immediate Safety Synopsis: Minimum PPE Requirements

Before entering an area where 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea is handled, the following PPE is mandatory:

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety glasses with side shields or chemical safety goggles.Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against dust particles and potential splashes.[1][3]
Hands Chemical-resistant gloves (Nitrile recommended).Nitrile gloves offer broad protection against many chemicals. Always inspect for integrity before use.[1][4]
Body Laboratory coat.To prevent skin contact with the chemical and protect personal clothing.[1][5]
Respiratory NIOSH-approved respirator (as needed).Required if dust is generated or when working in poorly ventilated areas.[1][4]

Detailed PPE Protocol: A Step-by-Step Guide

Eye and Face Protection: Your First Line of Defense

Ocular exposure to chemical dust or splashes can cause severe irritation or irreversible damage. Standard prescription glasses are not a substitute for certified safety eyewear.[6]

  • Selection:

    • For general handling of small quantities in a well-ventilated area, safety glasses with permanent side shields are the minimum requirement.[6]

    • When there is a higher risk of splashes, such as during dissolution or transfer of larger quantities, chemical splash goggles that form a seal around the eyes are necessary.[5]

    • For high-risk procedures, a face shield worn over safety goggles provides an additional layer of protection.[2]

  • Procedure:

    • Don eye protection before entering the laboratory space where the chemical is in use.

    • Ensure a snug and comfortable fit.

    • Keep eye protection on at all times within the designated work area.

    • Clean and disinfect reusable eye protection after each use according to the manufacturer's instructions.

Hand Protection: Preventing Dermal Absorption

Many organic compounds can be absorbed through the skin, leading to systemic toxicity. Gloves are a critical barrier to prevent this route of exposure.

  • Selection:

    • Nitrile gloves are generally recommended for handling urea-based compounds due to their chemical resistance.[1]

    • Always consult a glove compatibility chart for specific solvents if the compound is in solution.

    • Gloves should be inspected for any signs of degradation, punctures, or tears before each use.[6]

  • Donning and Doffing Procedure:

    • Wash and dry hands thoroughly before donning gloves.

    • Select the correct size of gloves for a proper fit.

    • To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand, and peel it off.

    • Hold the removed glove in the still-gloved hand.

    • Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

    • Dispose of used gloves in the appropriate hazardous waste container.[3]

    • Wash hands thoroughly after removing gloves.

Body Protection: Shielding from Spills and Contamination

A laboratory coat is essential to protect your skin and personal clothing from accidental spills and contamination.

  • Selection:

    • A long-sleeved, buttoned lab coat that extends below the mid-thigh is recommended.[6][7]

    • Cotton lab coats are suitable for general use with solid chemicals.[6]

  • Procedure:

    • Wear a lab coat at all times when handling chemicals.[5]

    • Keep the lab coat fully buttoned.

    • If a lab coat becomes contaminated, it must be removed immediately and decontaminated or disposed of properly. Do not wear contaminated lab coats outside of the laboratory.[5][7]

Respiratory Protection: Guarding Against Inhalation

Fine chemical dust can be easily aerosolized and inhaled, posing a significant health risk.

  • When is it Necessary?

    • Respiratory protection is crucial when handling the solid compound outside of a fume hood, or if there is a potential for dust generation (e.g., weighing, transferring powder).[1][4]

  • Selection:

    • A NIOSH-approved N95 respirator is the minimum recommendation for protection against fine dust particles.

    • For higher concentrations or more hazardous operations, a half-mask or full-face respirator with appropriate cartridges may be required.[2]

  • Procedure:

    • Ensure you have been fit-tested for the selected respirator model.

    • Perform a user seal check each time the respirator is donned.

    • Do not wear respirators in areas with insufficient oxygen.

    • Store respirators in a clean, dry place away from contamination.

Operational and Disposal Plans

Handling:

  • Handle 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[1][8]

  • Avoid the formation of dust during handling.[4]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[8][9]

Disposal:

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Contaminated PPE, such as gloves and disposable lab coats, should be placed in a designated hazardous waste container.[3]

  • Do not dispose of this chemical down the drain.[9][10]

Visual Workflow for PPE Selection and Decontamination

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Post-Handling Procedure Start Assess Task-Specific Hazards (e.g., Dust, Splash Potential) LowRisk Low Risk (Small quantity, contained) Start->LowRisk Minimal Exposure HighRisk High Risk (Dust generation, splash potential) Start->HighRisk Potential Exposure PPE_Low Mandatory PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat LowRisk->PPE_Low PPE_High Enhanced PPE: - Chemical Goggles & Face Shield - Nitrile Gloves - Lab Coat - NIOSH-Approved Respirator HighRisk->PPE_High Doffing Properly Doff PPE (Gloves first, then coat, then eye protection) PPE_Low->Doffing PPE_High->Doffing Disposal Dispose of Single-Use PPE in Designated Hazardous Waste Doffing->Disposal Decon Clean and Disinfect Reusable PPE Doffing->Decon HandWash Wash Hands Thoroughly Disposal->HandWash Decon->HandWash

Caption: PPE Selection and Decontamination Workflow.

References

  • BenchChem. (2025). Personal protective equipment for handling N,N'-Bis(4-methylcyclohexyl)urea.
  • Sigma-Aldrich. (2025, September 13).
  • emp BIOTECH. (2019, July 4).
  • Fisher Scientific. (2015, March 19).
  • Environmental Health Safety and Laboratory Operations. Standard Personal Protective Equipment.
  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • University of Nevada, Reno | Environmental Health & Safety. (2025, January). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • King Abdullah University of Science and Technology. Personal Protective Equipment (PPE)
  • Chemos GmbH & Co.KG. (2019, July 11).
  • Pharma Excipients.
  • ChemicalBook. (2026, January 13). 1-(3-ETHYLPHENYL)-3-(2-(TRIFLUOROMETHYL)PHENYL)UREA.
  • Finar Limited. (2022, February 16).
  • Fisher Scientific. (2010, May 17).
  • Sigma-Aldrich. 1-(3-CHLOROPHENYL)-3-(2-ETHYLPHENYL)UREA AldrichCPR.
  • Fisher Scientific. (2010, September 17).
  • Carl ROTH.
  • U.S. Environmental Protection Agency. (2025, October 15). Urea, (3-methylphenyl)-.
  • U.S. Environmental Protection Agency. (2025, October 15). 1-(3-chloro-2-methylphenyl)urea - Toxics Release Inventory.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.